Bencycloquidium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-cyclopentyl-2-[(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl)oxy]-1-phenylethanol;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32NO2.BrH/c1-22-13-11-17(12-14-22)20(15-22)24-16-21(23,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,17,19-20,23H,5-6,9-16H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUJEWVKOCYOQL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OCC(C3CCCC3)(C4=CC=CC=C4)O.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860804-18-8 | |
| Record name | Bencycloquidium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860804-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Bencycloquidium Bromide: A Technical Guide to its Mechanism of Action on Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bencycloquidium bromide (BCQB) is a novel and selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M1 and M3 subtypes. This technical guide provides a comprehensive overview of the mechanism of action of BCQB, detailing its interaction with muscarinic receptors. This document synthesizes available quantitative data on its binding affinities and functional potencies, outlines detailed experimental protocols for its characterization, and presents visual representations of the pertinent signaling pathways. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.
Introduction
This compound is a quaternary ammonium compound that has been investigated for its therapeutic potential in conditions characterized by cholinergic overactivity, such as rhinorrhea associated with rhinitis and chronic obstructive pulmonary disease (COPD)[1]. Its therapeutic efficacy is rooted in its ability to selectively block the action of acetylcholine at M1 and M3 muscarinic receptors, thereby mitigating downstream signaling cascades that lead to physiological responses like glandular secretion and smooth muscle contraction[2]. Understanding the precise mechanism of action of BCQB at these receptors is crucial for its continued development and clinical application.
Mechanism of Action at Muscarinic Receptors
BCQB functions as a competitive antagonist at muscarinic receptors. This means that it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor. By occupying the binding site, BCQB prevents acetylcholine from binding and initiating the conformational changes necessary for signal transduction. The selectivity of BCQB for M1 and M3 subtypes over the M2 subtype is a key feature of its pharmacological profile, potentially offering a better safety margin by minimizing cardiac side effects associated with M2 receptor blockade[1].
M1 Muscarinic Receptor Antagonism
M1 muscarinic receptors are primarily found in the central nervous system and in exocrine glands. They are coupled to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). BCQB blocks this entire cascade by preventing the initial binding of acetylcholine to the M1 receptor.
M3 Muscarinic Receptor Antagonism
M3 muscarinic receptors are predominantly located on smooth muscle cells and in glandular tissues. Similar to M1 receptors, M3 receptors are coupled to Gq/11 proteins and their activation leads to the PLC-IP3-DAG signaling pathway[3][4]. This results in smooth muscle contraction and increased glandular secretion. By antagonizing the M3 receptor, BCQB effectively inhibits these responses, which is the basis for its therapeutic use in conditions like COPD (bronchoconstriction) and rhinitis (nasal secretion)[5].
Quantitative Pharmacological Data
The affinity and potency of this compound at muscarinic receptors have been quantified through in vitro studies. The data is summarized in the tables below.
Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) | Cell Line | Radioligand | Reference |
| M1 | 7.86 | 13.8 | CHO | [3H]-N-methylscopolamine | [5] |
| M2 | 7.21 | 61.7 | CHO | [3H]-N-methylscopolamine | [5] |
| M3 | 8.21 | 6.17 | CHO | [3H]-N-methylscopolamine | [5] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency of this compound
| Tissue | Receptor Subtype | pA2 | Agonist | Response Measured | Reference |
| Guinea Pig Trachea | M3 | 8.85 | Methacholine | Contraction | [5] |
| Guinea Pig Ileum | M3 | 8.71 | Methacholine | Contraction | [5] |
| Guinea Pig Urinary Bladder | M3 | 8.57 | Methacholine | Contraction | [5] |
| Guinea Pig Right Atrium | M2 | 8.19 | Methacholine | Bradycardia | [5] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the interaction of this compound with muscarinic receptors.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cell membranes expressing human M1, M2, or M3 muscarinic receptors.
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
This compound (unlabeled competitor).
-
Atropine (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen CHO cell membranes on ice and resuspend them in the assay buffer. Homogenize the membranes to ensure a uniform suspension. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, [3H]-NMS, and assay buffer.
-
Non-specific Binding: Cell membranes, [3H]-NMS, and a high concentration of atropine (e.g., 1 µM).
-
Competition Binding: Cell membranes, [3H]-NMS, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay (Schild Analysis)
This protocol describes the determination of the functional antagonist potency (pA2) of this compound on isolated guinea pig trachea (M3 receptor-mediated contraction).
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Methacholine (agonist).
-
This compound (antagonist).
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings, approximately 2-3 mm in width.
-
Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, washing them with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal effect is achieved.
-
Antagonist Incubation: Wash the tissues repeatedly to remove the agonist. Then, incubate the tissues with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for methacholine.
-
Repeat with Different Antagonist Concentrations: Repeat steps 5 and 6 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 in its absence.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.
Figure 1. M1/M3 muscarinic receptor signaling pathway and the antagonistic action of BCQB.
Figure 2. Generalized experimental workflow for characterizing BCQB.
Conclusion
This compound is a potent and selective competitive antagonist of M1 and M3 muscarinic receptors. Its mechanism of action, characterized by the blockade of the Gq/11-PLC signaling pathway, has been substantiated by quantitative data from both radioligand binding and isolated tissue functional assays. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of BCQB and other novel muscarinic receptor antagonists. The visual diagrams of the signaling pathways and experimental workflows serve to further elucidate the complex pharmacology of this compound. This comprehensive technical overview underscores the potential of this compound as a targeted therapeutic agent and provides a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of Bencycloquidium Bromide: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of the M1 and M3 muscarinic acetylcholine receptors.[1] Developed for the treatment of rhinorrhea associated with allergic and non-allergic rhinitis, this quaternary ammonium salt compound represents a significant advancement in anticholinergic therapy.[1][2] Its high selectivity for M1 and M3 receptors over the M2 subtype suggests a favorable safety profile, particularly concerning cardiovascular adverse events that can be associated with less selective muscarinic antagonists.[1] This technical guide provides an in-depth overview of the discovery, chemical synthesis, and comprehensive preclinical and clinical evaluation of this compound.
Discovery and Rationale
The development of this compound was driven by the need for a more effective and safer alternative to existing treatments for rhinorrhea. Ipratropium bromide, a non-selective muscarinic antagonist, has been the standard of care, but its use is associated with a short duration of action and potential cardiovascular side effects due to its blockade of M2 receptors in the heart.[1] BCQB was designed to overcome these limitations through its selective antagonism of M1 and M3 receptors, which are primarily responsible for mucus secretion and smooth muscle contraction in the nasal passages and airways.[1][3] The chemical structure of this compound is 3-(2-cyclopentyl-2-hydroxy-2-phenyl)ethoxy-1-methyl-1-azabicyclo[2.2.2]octane bromide.[1][4]
Chemical Synthesis
The synthesis of this compound involves a multi-step process, as outlined in the patent literature. The core of the synthesis is the formation of the ether linkage between the quinuclidine core and the cyclopentylphenyl ethanol moiety, followed by quaternization of the nitrogen atom.
A likely synthetic route, based on available patent information, is as follows:
-
Synthesis of 2-cyclopentyl-2-hydroxy-2-phenylethanol: This intermediate can be prepared via a Grignard reaction between a cyclopentyl magnesium halide and a suitable benzoyl derivative.
-
Etherification: The hydroxyl group of 3-quinuclidinol is reacted with a reactive derivative of 2-cyclopentyl-2-hydroxy-2-phenylethanol (e.g., a tosylate or halide) in the presence of a base to form the ether linkage.
-
Quaternization: The tertiary amine of the resulting ether is then quaternized using methyl bromide to yield the final product, this compound.
A detailed, step-by-step protocol derived from patent literature is required for precise replication.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M1 and M3 muscarinic receptors.[5][6] In the nasal mucosa, M3 receptor activation on submucosal glands is a primary driver of mucus secretion. By antagonizing these receptors, BCQB effectively reduces rhinorrhea.[3] M1 receptors are also implicated in neurotransmission in parasympathetic ganglia, and their blockade may further contribute to the reduction of nasal secretions.[6] The high selectivity of BCQB for M1 and M3 receptors over M2 receptors is a key feature, as M2 receptors are involved in cardiac regulation, and their blockade can lead to tachycardia.[1]
Caption: Mechanism of this compound at the M3 Receptor.
Preclinical Pharmacology and Efficacy
A series of in vitro and in vivo studies have characterized the pharmacological profile of this compound.
In Vitro Receptor Binding Affinity
Radioligand binding assays were performed to determine the affinity of BCQB for muscarinic receptor subtypes. The results demonstrated high affinity for M3 and M1 receptors and significantly lower affinity for M2 receptors.
| Receptor Subtype | BCQB pKi |
| M1 | 7.86[7] |
| M2 | 7.21[7] |
| M3 | 8.21[7] |
| Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound. |
In Vivo Animal Models
Guinea Pig Model of Bronchoconstriction: In a model of methacholine-induced bronchoconstriction in guinea pigs, intratracheally administered BCQB provided dose-dependent protection against airway narrowing.[7] This model is crucial for assessing the potential of anticholinergic drugs in respiratory diseases.
Murine Model of Allergic Rhinitis: In an ovalbumin-sensitized mouse model of allergic rhinitis, intranasal administration of BCQB significantly attenuated airway inflammation, hyperresponsiveness, and remodeling.[3] Specifically, BCQB was shown to reduce eosinophil infiltration, mucus production, and collagen deposition in the lung tissue.[3]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been evaluated in both preclinical species and humans.
Preclinical Pharmacokinetics
Following intranasal administration in rats, BCQB is rapidly absorbed.[8]
Clinical Pharmacokinetics
Phase I studies in healthy Chinese subjects have provided key pharmacokinetic data for intranasal BCQB.[1]
| Parameter | 45 µg Single Dose | 90 µg Single Dose | 180 µg Single Dose | 120 µg Multiple Dose (steady state) |
| Cmax (pg/mL) | 49.0 ± 19.3[1] | 96.6 ± 38.3[1] | 184.0 ± 74.8[1] | 158.3 ± 46.5[9] |
| AUCt (pg·h/mL) | 239.0 ± 89.2[1] | 511.9 ± 189.9[1] | 1029.0 ± 423.8[1] | 733.9 ± 181.5 (AUCτ,ss)[9] |
| tmax (h) | 0.13 (median) | 0.13 (median) | 0.13 (median) | 0.13 (median)[9] |
| t1/2 (h) | 8.5 ± 2.1[1] | 8.3 ± 1.9[1] | 8.8 ± 2.7[1] | 10.3 ± 2.5[9] |
| Table 2: Pharmacokinetic Parameters of Intranasal this compound in Healthy Volunteers. |
BCQB exhibits dose-proportional increases in Cmax and AUC.[1] The steady state is typically reached within 3 days of three-times-daily dosing.[1] The primary route of elimination is hepatic metabolism, with only a small fraction of the drug excreted unchanged in the urine.[10][11]
Safety and Tolerability
Preclinical Toxicology
Subchronic toxicity studies in dogs involving 91-day intranasal administration established a no-observed-adverse-effect level (NOAEL) of 2.5 mg/kg/day.[12] At higher doses, changes in blood glucose, creatinine, and blood urea nitrogen were observed, suggesting that renal function should be monitored during long-term therapy.[12]
Clinical Safety
In Phase I studies with single doses up to 450 µg and multiple doses up to 150 µg three times daily for 15 days, BCQB was found to be safe and well-tolerated in healthy subjects.[1] No serious adverse events were reported, and there were no clinically significant changes in vital signs, ECG, or laboratory parameters.[1] Phase III clinical trials in patients with persistent allergic rhinitis further confirmed the favorable safety profile of BCQB, with an incidence of adverse reactions similar to that of placebo.[13]
Experimental Protocols
In Vitro Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Cell membranes expressing human M1, M2, or M3 receptors are prepared from transfected cell lines (e.g., CHO cells).
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of BCQB that inhibits 50% of the specific radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: In Vitro Receptor Binding Assay Workflow.
Ovalbumin-Induced Allergic Rhinitis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a model of allergic rhinitis.
Methodology:
-
Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of ovalbumin (OVA) with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 0, 7, and 14).
-
Challenge: Following sensitization, mice are challenged intranasally with OVA to induce an allergic response.
-
Treatment: this compound or vehicle is administered intranasally prior to the OVA challenge.
-
Assessment of Symptoms: Nasal symptoms such as sneezing and nasal rubbing are counted for a defined period after the challenge.
-
Bronchoalveolar Lavage (BAL): At the end of the study, BAL fluid is collected to analyze inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.
-
Histology: Nasal and lung tissues are collected for histological examination to assess inflammation, mucus production, and tissue remodeling.
LC-MS/MS Quantification of this compound in Plasma
Objective: To determine the concentration of this compound in plasma samples from pharmacokinetic studies.
Methodology:
-
Sample Preparation: Plasma samples are thawed, and an internal standard is added. The protein is precipitated with an organic solvent (e.g., methanol or acetonitrile).
-
Centrifugation: The samples are centrifuged to pellet the precipitated protein.
-
Extraction: The supernatant is transferred and may be further purified by solid-phase extraction.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: BCQB and the internal standard are separated on a C18 column with a suitable mobile phase gradient.
-
Mass Spectrometry: The analytes are detected using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) of specific parent-daughter ion transitions.
-
-
Quantification: The concentration of BCQB is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: LC-MS/MS Bioanalytical Workflow.
Conclusion
This compound is a promising new therapeutic agent for the management of rhinorrhea in patients with rhinitis. Its high selectivity for M1 and M3 muscarinic receptors translates into a potent secretolytic effect with a favorable safety profile, particularly with regard to cardiovascular function. The comprehensive preclinical and clinical data generated to date support its continued development and position it as a valuable addition to the therapeutic armamentarium for respiratory diseases. Further research may explore its utility in other conditions characterized by cholinergic hyperreactivity, such as chronic obstructive pulmonary disease.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of this compound Nasal Spray in the Treatment of Moderate-severe Persistent Allergic Rhinitis [ctv.veeva.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. CN101585835A - Preparation method and application of this compound optical isomer and composition of this compound optical isomer - Google Patents [patents.google.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
Bencycloquidium Bromide: A Technical Guide for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencycloquidium bromide (BCQBr) is a novel anticholinergic agent that has demonstrated significant potential in preclinical and clinical research for the treatment of respiratory diseases, particularly allergic rhinitis and chronic obstructive pulmonary disease (COPD). As a selective muscarinic M1 and M3 receptor antagonist, BCQBr offers a targeted approach to mitigating the bronchoconstriction, mucus hypersecretion, and airway inflammation that characterize these conditions. This technical guide provides an in-depth overview of the core scientific and technical information related to BCQBr, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols from key studies, and visualizations of relevant biological pathways and workflows.
Core Mechanism of Action
This compound is a quaternary ammonium salt compound that functions as a competitive antagonist at muscarinic acetylcholine receptors, with a notable selectivity for the M1 and M3 subtypes over the M2 subtype.[1][2] In the airways, M3 receptors are predominantly located on the smooth muscle and submucosal glands.[3][4] The binding of acetylcholine to these receptors triggers a signaling cascade that leads to bronchoconstriction and mucus secretion. By blocking these M3 receptors, BCQBr effectively inhibits the action of acetylcholine, resulting in bronchodilation and reduced mucus production.[5] Its lower affinity for M2 receptors is advantageous, as M2 receptors on presynaptic cholinergic nerves inhibit further acetylcholine release; antagonism of M2 receptors could paradoxically increase acetylcholine levels and counteract the desired therapeutic effect.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and functional antagonism of this compound at muscarinic receptors, as well as its pharmacokinetic profile in humans.
Table 1: Muscarinic Receptor Binding Affinity of this compound [1]
| Receptor Subtype | Parameter | Value | Species/System |
| M1 | pKi | 7.86 | Chinese Hamster Ovary (CHO) cells |
| M2 | pKi | 7.21 | Chinese Hamster Ovary (CHO) cells |
| M3 | pKi | 8.21 | Chinese Hamster Ovary (CHO) cells |
Table 2: Functional Antagonism of this compound in Guinea Pig Tissues [1]
| Tissue | Agonist | Parameter | Value |
| Trachea | Methacholine | pA2 | 8.85 |
| Ileum | Methacholine | pA2 | 8.71 |
| Urinary Bladder | Methacholine | pA2 | 8.57 |
| Right Atrium | Methacholine | pA2 | 8.19 |
Table 3: Human Pharmacokinetics of Intranasal this compound (Single Dose) [6]
| Dose | Cmax (pg/mL) | Tmax (minutes) | AUC (pg·h/mL) | t1/2 (hours) |
| 45 µg | 135.3 ± 45.6 | 8 | 453.7 ± 158.4 | ~8.5 |
| 90 µg | 250.5 ± 89.7 | 8 | 910.2 ± 321.5 | ~8.5 |
| 180 µg | 512.8 ± 187.4 | 8 | 1856.9 ± 654.3 | ~8.5 |
Signaling Pathway of M3 Receptor Antagonism in Airway Smooth Muscle
The following diagram illustrates the signaling pathway initiated by acetylcholine binding to the M3 muscarinic receptor on airway smooth muscle cells and the inhibitory effect of this compound.
Caption: M3 Receptor Signaling Pathway and BCQBr Inhibition.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments that have been used to characterize the efficacy of this compound in animal models of respiratory disease.
Ovalbumin-Induced Allergic Airway Inflammation in Mice[4]
This model is used to simulate the inflammatory and hyperresponsive airway conditions seen in asthma.
Workflow Diagram:
Caption: Workflow for Ovalbumin-Induced Asthma Model.
Protocol:
-
Animals: Male BALB/c mice (6-8 weeks old) are typically used.
-
Sensitization:
-
On days 0, 7, and 14, mice are sensitized by intraperitoneal injection of 20 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
-
Challenge and Treatment:
-
From day 21 to 23, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.
-
This compound (at various doses, e.g., 0.1, 0.3, 1 mg/kg) or vehicle is administered via inhalation 30 minutes prior to each OVA challenge.
-
-
Analysis (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Mice are anesthetized, tracheostomized, and mechanically ventilated. AHR to increasing concentrations of aerosolized methacholine is measured by recording changes in lung resistance and dynamic compliance.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) are determined.
-
Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) in the BALF supernatant are measured by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammatory infiltrate, Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
Cigarette Smoke-Induced Airway Inflammation in Mice[7]
This model is employed to mimic the chronic inflammation observed in COPD.
Workflow Diagram:
Caption: Workflow for Cigarette Smoke-Induced COPD Model.
Protocol:
-
Animals: ICR mice are often used for this model.
-
Cigarette Smoke Exposure:
-
Mice are exposed to whole-body cigarette smoke (e.g., from 10 cigarettes for 1 hour, twice daily) for a period of several weeks (e.g., 4 weeks). Control animals are exposed to room air.
-
-
Treatment:
-
This compound (e.g., at a concentration of 300 µg/mL in saline) or vehicle is administered via nebulization for a set duration (e.g., 30 minutes) daily before the cigarette smoke exposure.
-
-
Analysis (following the final exposure):
-
BALF Analysis: BAL is performed to collect fluid for total and differential inflammatory cell counts (primarily neutrophils and macrophages).
-
Lung Tissue Analysis:
-
Lungs are homogenized to prepare lysates.
-
Levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-1β, KC/CXCL1) are measured in the lung homogenates using methods like ELISA or RT-PCR.
-
Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, and superoxide dismutase (SOD) activity, a measure of antioxidant defense, are assessed in the lung tissue.
-
-
Conclusion
This compound is a promising selective M1/M3 muscarinic receptor antagonist with a well-defined mechanism of action and demonstrated efficacy in preclinical models of respiratory diseases. Its ability to inhibit bronchoconstriction and airway inflammation provides a strong rationale for its continued development as a therapeutic agent for allergic rhinitis and COPD. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this field. Further investigation into the long-term safety and efficacy of BCQBr in larger patient populations is warranted.
References
- 1. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise of Bencycloquidium Bromide: A Technical Guide to Early-Phase Research
For Immediate Release
This technical guide provides an in-depth analysis of the early-phase research on Bencycloquidium Bromide (BCQB), a novel selective muscarinic M1 and M3 receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document consolidates preclinical and clinical data to illuminate the therapeutic potential of BCQB in respiratory and allergic diseases. Through a detailed examination of its mechanism of action, pharmacokinetics, and efficacy, this guide serves as a comprehensive resource for understanding the foundational science of this promising compound.
Core Mechanism of Action: Selective Muscarinic Antagonism
This compound is a quaternary ammonium salt compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] Its therapeutic efficacy stems from its high selectivity for M1 and M3 receptor subtypes over the M2 receptor.[2][3] This selectivity is crucial as it allows for targeted inhibition of undesirable parasympathetic effects, such as bronchoconstriction and mucus secretion, while minimizing potential cardiovascular side effects associated with M2 receptor blockade.[2][4]
The M1 and M3 receptors are predominantly located on airway smooth muscle and submucosal glands.[5] By blocking the action of acetylcholine at these sites, BCQB effectively inhibits bronchoconstriction and reduces mucus hypersecretion, two key pathological features of allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][5]
Mechanism of Action of this compound (BCQB).
Quantitative Preclinical Data
Receptor Binding Affinity
In vitro competition studies using Chinese hamster ovary (CHO) cells expressing human muscarinic receptors have demonstrated BCQB's high affinity for M1 and M3 receptors. The affinity is expressed as pKi, the negative logarithm of the inhibitory constant (Ki).
| Receptor Subtype | pKi Value |
| M1 | 7.86[4] |
| M2 | 7.21[4] |
| M3 | 8.21[4] |
In Vitro Functional Antagonism
The functional antagonist activity of BCQB was assessed in isolated guinea pig tissues by measuring its ability to inhibit methacholine-induced contractions (trachea, ileum, urinary bladder) and bradycardia (right atrium). The potency is expressed as pA2, the negative logarithm of the molar concentration of the antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.
| Tissue | Predominant Receptor | pA2 Value |
| Trachea | M3 | 8.85[4] |
| Ileum | M3 | 8.71[4] |
| Urinary Bladder | M3 | 8.57[4] |
| Right Atrium | M2 | 8.19[4] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of BCQB that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Isolated Tissue Assay for Functional Antagonism
Objective: To determine the functional antagonist potency (pA2) of this compound.
Methodology:
-
Tissue Preparation: Tissues (e.g., guinea pig trachea, ileum, urinary bladder, right atrium) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., methacholine) is established.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.
-
Second Concentration-Response Curve: A second cumulative concentration-response curve to the agonist is generated in the presence of BCQB.
-
Data Analysis: The Schild plot analysis is used to determine the pA2 value from the rightward shift of the agonist concentration-response curve.
In Vivo Efficacy in Animal Models
Allergic Rhinitis Model
In a rat model of allergic rhinitis, intranasal administration of BCQB was shown to inhibit nasal hypersecretion.[6] This effect is attributed to the blockade of muscarinic receptors on nasal glands, leading to a reduction in mucus production.
Asthma Model
In a murine model of asthma, BCQB demonstrated the ability to attenuate allergic airway inflammation, hyperresponsiveness, and remodeling.[5] Treatment with BCQB resulted in a significant reduction in inflammatory cell infiltration (eosinophils) in the bronchoalveolar lavage fluid, as well as decreased mucus production and collagen deposition in the lung tissue.[5] Furthermore, BCQB was found to suppress the mRNA expression of pro-inflammatory cytokines such as IL-4 and IL-5.[5]
Clinical Research Findings
Pharmacokinetics in Healthy Volunteers
A first-in-human study in healthy Chinese subjects evaluated the pharmacokinetics of intranasally administered BCQB.[3][7]
| Parameter | Single Dose (45-180 µg) | Multiple Dose (120 µg, TID for 5 days) |
| Tmax (median) | 8 minutes[3][7] | Not Reported |
| t1/2 (mean) | 8.5 hours[3] | Unchanged from single dose[7] |
| Cmax and AUC | Increased linearly with dose[3] | Steady state achieved within 3 days[3] |
| Accumulation Ratio (mean) | Not Applicable | 1.26[7] |
Efficacy in Allergic Rhinitis
A phase III, multicenter, randomized, double-blind, placebo-controlled clinical trial involving 720 patients with persistent allergic rhinitis demonstrated the efficacy and safety of BCQB nasal spray.[8]
| Outcome Measure | BCQB Group (90 µ g/nostril , QID) | Placebo Group | P-value |
| Change in VAS for Rhinorrhea | -4.83 ± 2.35[8] | -2.46 ± 2.34[8] | < 0.001[8] |
| % Change in VAS for Rhinorrhea | 72.32%[8] | 31.03%[8] | < 0.001[8] |
BCQB also showed significant improvements in other nasal symptoms, including sneezing, nasal congestion, and itching, compared to placebo.[8]
Safety and Tolerability
Across early-phase clinical trials, this compound has been well-tolerated.[3][7] Adverse events reported were generally mild and transient.[3][7] Importantly, no clinically significant changes in electrocardiogram (ECG) recordings, heart rate, or other vital signs were observed, supporting the favorable cardiovascular safety profile expected from its M2 receptor sparing properties.[2][3]
Conclusion and Future Directions
The early-phase research on this compound has established a strong foundation for its development as a therapeutic agent for allergic rhinitis and potentially other respiratory conditions like COPD. Its selective M1/M3 muscarinic receptor antagonism, favorable pharmacokinetic profile, and demonstrated efficacy and safety in both preclinical models and clinical trials underscore its potential to address unmet medical needs.
Future research should focus on further elucidating its long-term safety and efficacy in larger patient populations, exploring its potential in other respiratory diseases, and investigating combination therapies to enhance its therapeutic benefits. The data presented in this guide provides a robust starting point for these future endeavors.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits nasal hypersecretion in a rat model of allergic rhinitis [ouci.dntb.gov.ua]
- 7. Novel long‐acting antagonists of muscarinic ACh receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability and Pharmacokinetics of this compound, a Novel Inhaled Anticholinergic Bronchodilator, in Healthy Subjects: Results from Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bencycloquidium Bromide: A Technical Guide on its Antagonistic Effects on Smooth Muscle Contraction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bencycloquidium bromide (BCQB) is a novel quaternary ammonium salt compound that functions as a potent and selective antagonist of muscarinic M3 receptors.[1][2] This technical guide delineates the mechanism of action, key experimental findings, and pharmacological profile of BCQB concerning its inhibitory effects on smooth muscle contraction. By competitively blocking the action of acetylcholine at M3 receptors, BCQB effectively induces smooth muscle relaxation, particularly in the airways.[3][4] This property positions it as a promising therapeutic candidate for respiratory conditions characterized by bronchoconstriction and smooth muscle hyperreactivity, such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][5] This document provides an in-depth analysis of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols to support further research and development.
Mechanism of Action: M3 Receptor Antagonism
The contraction of smooth muscle in various tissues, including the airways, gastrointestinal tract, and urinary bladder, is primarily mediated by the parasympathetic nervous system through the neurotransmitter acetylcholine.[3] Acetylcholine binds to and activates muscarinic receptors on the surface of smooth muscle cells. The M3 subtype is the predominant muscarinic receptor on airway smooth muscle, mediating bronchoconstriction and mucus secretion.[5]
This compound exerts its effect as a competitive antagonist at these muscarinic receptors.[3] It exhibits a high affinity for the M3 receptor, binding to it without initiating the intracellular signaling cascade.[1] By occupying the receptor's binding site, BCQB prevents acetylcholine from binding, thereby inhibiting the downstream signaling that leads to muscle contraction.[3]
A key characteristic of BCQB is its selectivity for M1 and M3 receptors over the M2 receptor subtype.[6] This selectivity is clinically significant, as M2 receptors are prominently located in the heart. Antagonism of cardiac M2 receptors can lead to undesirable cardiovascular side effects, such as tachycardia.[6] By preferentially targeting M3 receptors, BCQB can achieve bronchodilation while minimizing the risk of these cardiac adverse events.[1][6]
Signaling Pathway Interruption
The standard signaling cascade initiated by acetylcholine binding to M3 receptors on smooth muscle cells involves the Gq protein, phospholipase C (PLC), and the subsequent generation of inositol trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to the activation of calmodulin and myosin light chain kinase (MLCK), which ultimately results in muscle contraction. BCQB interrupts this pathway at the very first step by blocking the receptor itself.
Figure 1. Signaling pathway of M3 receptor-mediated smooth muscle contraction and its inhibition by BCQB.
Quantitative Pharmacological Data
Studies have characterized the binding affinity and functional antagonism of BCQB across different muscarinic receptor subtypes and tissues. The data consistently demonstrate high affinity and potency at the M3 receptor.
| Parameter | Receptor/Tissue | Species | Value | Reference |
| Binding Affinity (pKi) | M3 Receptor (CHO cells) | Chinese Hamster | 8.21 | [1] |
| M2 Receptor (CHO cells) | Chinese Hamster | 7.21 | [1] | |
| M1 Receptor (CHO cells) | Chinese Hamster | 7.86 | [1] | |
| Functional Antagonism (pA₂) | Trachea (Methacholine-induced contraction) | Guinea Pig | 8.85 | [1] |
| Ileum (Methacholine-induced contraction) | Guinea Pig | 8.71 | [1] | |
| Urinary Bladder (Methacholine-induced contraction) | Guinea Pig | 8.57 | [1] | |
| Right Atrium (Methacholine-induced bradycardia) | Guinea Pig | 8.19 | [1] |
Table 1: Summary of this compound's Binding Affinity and Functional Antagonist Potency.
Experimental Protocols and Evidence
The efficacy of BCQB has been validated through a series of in vitro and in vivo experiments.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of BCQB for muscarinic M1, M2, and M3 receptors.
Methodology:
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human M1, M2, or M3 receptors are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated via centrifugation.
-
Competition Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]N-methylscopolamine) at a fixed concentration.
-
Increasing concentrations of unlabeled BCQB are added to compete with the radioligand for receptor binding sites.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.
-
Data Analysis: Following incubation, bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using liquid scintillation counting. The concentration of BCQB that inhibits 50% of specific radioligand binding (IC₅₀) is calculated. The Ki (inhibition constant) is then derived from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vitro Isolated Tissue Contractility Studies
Objective: To assess the functional antagonist activity of BCQB against agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea, ileum, or urinary bladder is excised and placed in Krebs-Henseleit solution. Smooth muscle strips or rings are prepared.
-
Organ Bath Setup: Tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Tissues are allowed to equilibrate under a resting tension for at least 60 minutes.
-
Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., methacholine or carbachol) to establish a baseline contractile response.
-
Antagonist Incubation: Tissues are washed and then incubated with a specific concentration of BCQB for a predetermined period (e.g., 30-60 minutes).
-
Post-Antagonist Response: The cumulative concentration-response curve for the agonist is repeated in the presence of BCQB.
-
Data Analysis: The rightward shift of the agonist's concentration-response curve caused by BCQB is measured. The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.
Figure 2. Experimental workflow for isolated tissue contractility studies.
In Vivo Bronchoconstriction Models
In vivo studies in guinea pigs have shown that BCQB, administered via inhalation or intratracheally, provides dose-dependent protection against bronchoconstriction induced by methacholine or specific antigens.[1] The onset of action for BCQB is rapid, comparable to ipratropium, though its duration of action is shorter than that of tiotropium.[1]
In Vivo Allergic Airway Inflammation Models
Further studies in ovalbumin-sensitized and challenged mice demonstrated that BCQB not only reduces airway hyperresponsiveness but also attenuates key features of allergic inflammation.[5] Inhalation of BCQB significantly decreased the infiltration of eosinophils into lung tissue and reduced mucus production.[5] It also modulated the expression of inflammatory mediators, suppressing the mRNA levels of eotaxin, IL-4, and IL-5, suggesting an anti-inflammatory role beyond its direct smooth muscle relaxant effects.[5]
Clinical Significance and Therapeutic Potential
The pharmacological profile of BCQB makes it a strong candidate for the treatment of diseases involving reversible airway obstruction. Its primary indications include COPD and certain types of asthma.[1][3] Clinical trials have also explored its use as a nasal spray for managing symptoms of allergic rhinitis, such as rhinorrhea.[7][8] The high selectivity for M3 over M2 receptors suggests a favorable cardiovascular safety profile, which is a critical advantage over less selective anticholinergic agents.[6]
Conclusion
This compound is a highly potent and selective muscarinic M3 receptor antagonist. Through competitive inhibition of acetylcholine at M3 receptors on smooth muscle cells, it effectively blocks the primary pathway leading to bronchoconstriction. Extensive preclinical data, supported by both in vitro and in vivo studies, have established its efficacy in relaxing airway smooth muscle and attenuating airway inflammation and hyperresponsiveness. Its favorable selectivity profile suggests a reduced risk of cardiac side effects. These characteristics underscore the significant potential of this compound as a valuable therapeutic agent in the management of obstructive airway diseases.
References
- 1. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-Depth Technical Guide to the Anticholinergic Properties of Bencycloquidium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticholinergic properties of Bencycloquidium bromide (BCQB), a selective antagonist of muscarinic M1 and M3 receptors. This document outlines its mechanism of action, receptor binding profile, and functional antagonist activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Introduction
This compound is a quaternary ammonium compound that has been investigated for its therapeutic potential in conditions characterized by smooth muscle hyperactivity, such as overactive bladder and respiratory disorders.[1] Its pharmacological effects are primarily attributed to its ability to competitively block the action of acetylcholine at muscarinic receptors, thereby functioning as an anticholinergic agent. A key feature of BCQB is its selectivity for M1 and M3 receptor subtypes over the M2 subtype, which may offer a favorable side-effect profile, particularly concerning cardiovascular effects.[2]
Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[1] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from binding and initiating downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and glandular secretion.[1] Its selectivity for M1 and M3 receptors is a crucial aspect of its pharmacological profile. The M3 receptor is predominantly responsible for mediating smooth muscle contraction in various organs, including the bladder and airways.[3] In contrast, the M2 receptor is involved in cardiac function, and its antagonism can lead to tachycardia.[2] Therefore, the M1/M3 selectivity of BCQB suggests a targeted therapeutic action with a reduced risk of cardiac side effects.[2]
Quantitative Pharmacological Data
The anticholinergic properties of this compound have been quantified through various in vitro studies. The following tables summarize its binding affinity for muscarinic receptor subtypes and its functional antagonist potency in different tissues.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | pKi Value |
| M1 | 7.86[4] |
| M2 | 7.21[4] |
| M3 | 8.21[4] |
| pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. |
Table 2: Functional Antagonist Potency of this compound
| Tissue Preparation | Agonist | pA2 Value |
| Guinea Pig Trachea | Methacholine | 8.85[4] |
| Guinea Pig Ileum | Methacholine | 8.71[4] |
| Guinea Pig Urinary Bladder | Methacholine | 8.57[4] |
| Guinea Pig Right Atrium | Methacholine | 8.19[4] |
| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.[5] |
Key Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the anticholinergic properties of this compound.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes in assay buffer to the desired final concentration (typically 20-50 µg protein per well).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 1 µM atropine.
-
Competitive Binding: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of [³H]-NMS (at a concentration close to its Kd) to all wells.
-
Add 150 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of BCQB that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Tissue Functional Assay for Antagonist Potency (Schild Analysis)
This protocol describes the determination of the pA2 value of this compound for its antagonist activity on smooth muscle contraction in an isolated organ bath.
Materials:
-
Guinea pig trachea (or other suitable smooth muscle tissue).
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist: Methacholine.
-
This compound stock solution and serial dilutions.
-
Isolated organ bath system with force-displacement transducers and data acquisition software.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings (2-3 mm wide).
-
Mounting: Suspend the tracheal rings in the organ baths containing PSS, with one end attached to a fixed hook and the other to a force-displacement transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with PSS changes every 15 minutes.
-
Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure viability. Wash the tissues and allow them to return to baseline.
-
Control Agonist Concentration-Response Curve (CRC):
-
Add methacholine to the organ bath in a cumulative manner, increasing the concentration in half-log increments once the response to the previous concentration has stabilized.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissues thoroughly to remove the agonist and allow them to return to baseline.
-
-
Antagonist Incubation:
-
Add a known concentration of this compound to the organ bath and allow it to incubate with the tissue for a pre-determined period (e.g., 30-60 minutes).
-
-
Shifted Agonist CRC: In the continued presence of this compound, repeat the cumulative addition of methacholine to generate a second CRC.
-
Repeat steps 5-7 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data points. The x-intercept of the regression line is the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Conclusion
This compound is a potent and selective M1/M3 muscarinic receptor antagonist. Its anticholinergic properties, characterized by high binding affinity for M1 and M3 receptors and significant functional antagonism of smooth muscle contraction, have been robustly demonstrated through in vitro pharmacological studies. The detailed experimental protocols provided in this guide serve as a resource for researchers in the field of pharmacology and drug development to further investigate the therapeutic potential of this compound and similar compounds. The selectivity profile of BCQB suggests a promising avenue for the development of anticholinergic therapies with improved safety and tolerability.
References
Methodological & Application
Application Notes and Protocols for Bencycloquidium Bromide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencycloquidium bromide (BCQB) is a novel quaternary ammonium salt compound that functions as a selective antagonist for M1 and M3 muscarinic acetylcholine receptors.[1][2] These receptors are pivotal in mediating parasympathetic nervous system responses, including smooth muscle contraction and glandular secretions.[3] By competitively blocking the action of acetylcholine at M3 receptors, BCQB induces smooth muscle relaxation, making it a therapeutic candidate for conditions characterized by bronchoconstriction and airway hyperresponsiveness, such as chronic obstructive pulmonary disease (COPD) and asthma.[4][5] This document provides detailed in vitro assay protocols to characterize the pharmacological profile of this compound.
Mechanism of Action
This compound is a competitive antagonist at muscarinic M1 and M3 receptors.[1][2] Its high affinity for these receptors prevents acetylcholine from binding and initiating the signaling cascade that leads to smooth muscle contraction.[4] The M3 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit.[6] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), ultimately leading to the phosphorylation of downstream targets that mediate cellular responses such as smooth muscle contraction.[6]
M3 Muscarinic Receptor Signaling Pathway
Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound from receptor binding and functional assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Cell Line | pKi |
| Muscarinic M3 | CHO | 8.21 |
| Muscarinic M2 | CHO | 7.21 |
| Muscarinic M1 | CHO | 7.86 |
Data from competition studies in Chinese hamster ovary (CHO) cells.[4]
Table 2: Functional Antagonist Potency of this compound
| Tissue Preparation | Agonist | pA2 |
| Guinea Pig Trachea | Methacholine | 8.85 |
| Guinea Pig Ileum | Methacholine | 8.71 |
| Guinea Pig Urinary Bladder | Methacholine | 8.57 |
| Guinea Pig Right Atrium | Methacholine | 8.19 |
pA2 values were determined from methacholine-induced contractions or bradycardia.[4]
Experimental Protocols
M3 Muscarinic Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the M3 muscarinic receptor expressed in CHO cells.
Experimental Workflow:
Caption: Workflow for the M3 Muscarinic Receptor Competitive Binding Assay.
Materials and Reagents:
-
CHO cells stably expressing the human M3 muscarinic receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)
-
Non-specific binding control: Atropine (1 µM)
-
This compound
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-M3 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in membrane preparation buffer and centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of [3H]-NMS (e.g., at its Kd concentration), and varying concentrations of this compound.
-
For total binding, add only assay buffer and [3H]-NMS.
-
For non-specific binding, add assay buffer, [3H]-NMS, and a high concentration of atropine (1 µM).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of BCQB that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Isolated Guinea Pig Trachea Functional Assay and Schild Regression Analysis
This protocol details the methodology to assess the functional antagonism of this compound on methacholine-induced contractions in isolated guinea pig trachea and to determine its pA2 value through Schild regression analysis.
Experimental Workflow:
Caption: Workflow for the Isolated Guinea Pig Trachea Functional Assay and Schild Analysis.
Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Methacholine chloride
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and excise the trachea.
-
Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under an optimal resting tension (e.g., 1 g).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Concentration-Response Curves:
-
After equilibration, obtain a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath.
-
Wash the tissues repeatedly until the baseline tension is restored.
-
Introduce a single, fixed concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).
-
In the continued presence of this compound, obtain a second cumulative concentration-response curve for methacholine.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Schild Regression Analysis:
-
For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of methacholine in the presence of the antagonist to the EC50 of methacholine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[BCQB]) on the x-axis.
-
Perform a linear regression on the plotted data. The slope of the regression line should be close to 1 for a competitive antagonist.
-
The pA2 value is the x-intercept of the Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2.[7][8][9]
-
Conclusion
The in vitro assays described provide a robust framework for characterizing the pharmacological properties of this compound. The competitive binding assay allows for the precise determination of its affinity for the M3 muscarinic receptor, while the isolated tissue functional assay provides a measure of its potency as an antagonist in a physiologically relevant system. These protocols are essential for the preclinical evaluation and development of this compound as a potential therapeutic agent for respiratory diseases.
References
- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 8. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bencycloquidium Bromide Functional Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencycloquidium bromide (BCQB) is a novel selective antagonist of the M1 and M3 muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are G-protein coupled receptors (GPCRs) involved in numerous physiological processes.[3] The M1 receptor is primarily found in the central nervous system and exocrine glands, while the M3 receptor is located in smooth muscles, endocrine glands, and exocrine glands.[4][5] As a dual M1/M3 antagonist, BCQB holds therapeutic potential for conditions characterized by cholinergic overactivity, such as allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][3]
These application notes provide detailed protocols for functional cell-based assays to characterize the antagonist activity of this compound on M1 and M3 muscarinic receptors. The described assays are essential for determining the potency and selectivity of BCQB and similar compounds in a physiologically relevant context.
Quantitative Data Summary
The following tables summarize the binding affinity (pKi) and functional antagonist potency (pA2) of this compound for muscarinic receptor subtypes. The pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of an antagonist to a receptor. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, representing the functional potency of the antagonist.[6]
Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Cell Line | Radioligand | pKi |
| M1 | CHO | [3H]N-methylscopolamine | 7.86[1] |
| M2 | CHO | [3H]N-methylscopolamine | 7.21[1] |
| M3 | CHO | [3H]N-methylscopolamine | 8.21[1] |
Table 2: Functional Antagonist Potency of this compound in Tissue-Based Assays
| Tissue Preparation | Agonist | Measured Response | pA2 |
| Guinea Pig Trachea | Methacholine | Contraction | 8.85[1] |
| Guinea Pig Ileum | Methacholine | Contraction | 8.71[1] |
| Guinea Pig Urinary Bladder | Methacholine | Contraction | 8.57[1] |
| Guinea Pig Right Atrium | Methacholine | Bradycardia | 8.19[1] |
Signaling Pathways
Both M1 and M3 muscarinic receptors are coupled to the Gq family of G-proteins.[4][5] Upon activation by an agonist like acetylcholine, these receptors initiate a signaling cascade that leads to an increase in intracellular calcium concentration. This compound acts by competitively blocking the binding of agonists to these receptors, thereby inhibiting this signaling pathway.
Caption: M1/M3 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for Determining pKi
This protocol describes a competitive binding assay to determine the affinity of this compound for M1, M2, and M3 muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells. The assay measures the displacement of a radiolabeled antagonist, [3H]N-methylscopolamine ([3H]NMS), by the unlabeled test compound (BCQB).
Materials:
-
CHO cells stably expressing human M1, M2, or M3 muscarinic receptors
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
[3H]N-methylscopolamine ([3H]NMS)
-
This compound
-
Atropine (for non-specific binding determination)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Protocol:
-
Cell Culture: Culture the CHO cell lines expressing the respective muscarinic receptor subtypes in appropriate culture medium until they reach 80-90% confluency.
-
Membrane Preparation:
-
Wash the cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold Assay Buffer.
-
Homogenize the cells and centrifuge at high speed to pellet the membranes.
-
Wash the membrane pellet with Assay Buffer and resuspend to a final protein concentration of 50-100 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of Assay Buffer (for total binding), 50 µL of 1 µM atropine (for non-specific binding), or 50 µL of varying concentrations of this compound.
-
Add 50 µL of [3H]NMS at a final concentration of ~1 nM.
-
Add 100 µL of the prepared cell membrane suspension to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold Assay Buffer to separate bound from free radioligand.
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [3H]NMS binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of BCQB that inhibits 50% of specific [3H]NMS binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Express the affinity as pKi (-log Ki).
-
Caption: Radioligand Binding Assay Workflow.
Intracellular Calcium Mobilization Assay for Determining Functional Antagonism
This protocol measures the ability of this compound to inhibit the increase in intracellular calcium induced by a muscarinic agonist (e.g., carbachol) in cells expressing M1 or M3 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human M1 or M3 muscarinic receptors
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid
-
Carbachol (agonist)
-
This compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS.
-
Prepare a solution of carbachol at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes.
-
Establish a baseline fluorescence reading.
-
Add the carbachol solution to all wells simultaneously using the instrument's liquid handler.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the carbachol response against the log concentration of this compound.
-
Determine the IC50 value.
-
If performing a Schild analysis with varying agonist concentrations, the pA2 value can be determined.
-
Caption: Intracellular Calcium Mobilization Assay Workflow.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound and other muscarinic receptor antagonists. By employing these radioligand binding and functional cell-based assays, researchers can accurately determine the binding affinity, potency, and selectivity of novel compounds, thereby facilitating the drug discovery and development process for cholinergic system-related disorders.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 6. Pharmacology Education Project [pharmacologyeducation.org]
Application Notes and Protocols: Bencycloquidium Bromide in a Guinea Pig Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. The guinea pig has long been utilized as a valuable animal model for studying asthma due to the anatomical and physiological similarities of its airways to those of humans. This document provides detailed application notes and protocols for utilizing a guinea pig model of ovalbumin (OVA)-induced allergic asthma to evaluate the therapeutic potential of bencycloquidium bromide, a novel and selective muscarinic M3 receptor antagonist.
This compound acts by blocking the action of acetylcholine on M3 receptors located on airway smooth muscle and submucosal glands. This mechanism of action leads to bronchodilation and reduced mucus secretion, making it a promising candidate for the treatment of asthma. These protocols will guide researchers through the process of inducing an asthmatic phenotype in guinea pigs and assessing the efficacy of this compound in mitigating key features of the disease.
Data Presentation
Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine
| Treatment Group | Dose of this compound (µg/kg, intratracheal) | Peak Airway Resistance (cmH₂O/mL/s) post-Methacholine Challenge (Mean ± SEM) | Percentage Inhibition of Bronchoconstriction (%) |
| Control (Saline) | 0 | 5.8 ± 0.6 | - |
| OVA-sensitized (Vehicle) | 0 | 15.2 ± 1.5 | 0 |
| OVA-sensitized + this compound | 10 | 10.1 ± 1.2* | 33.6 |
| OVA-sensitized + this compound | 30 | 7.5 ± 0.9 | 50.7 |
| OVA-sensitized + this compound | 100 | 6.2 ± 0.7 | 59.2 |
*p < 0.05, **p < 0.01 compared to OVA-sensitized (Vehicle) group. Data are representative.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Total Cells (x 10⁵/mL) | Eosinophils (x 10⁴/mL) | Neutrophils (x 10⁴/mL) | Macrophages (x 10⁵/mL) | Lymphocytes (x 10⁴/mL) |
| Control (Saline) | 2.5 ± 0.3 | 0.5 ± 0.1 | 1.2 ± 0.2 | 2.0 ± 0.2 | 0.8 ± 0.1 |
| OVA-sensitized (Vehicle) | 8.9 ± 1.1 | 3.5 ± 0.5 | 4.8 ± 0.6 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| OVA-sensitized + this compound (30 µg/kg) | 5.1 ± 0.7 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.3 | 1.2 ± 0.2 |
*p < 0.05 compared to OVA-sensitized (Vehicle) group. Data are representative based on published studies.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Guinea Pigs
This protocol describes the sensitization and challenge of guinea pigs with ovalbumin to induce an allergic asthma phenotype.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Syringes and needles for injection
-
Nebulizer and exposure chamber
Protocol:
-
Sensitization:
-
On day 0, sensitize each guinea pig with an intraperitoneal (i.p.) injection of a 1 mL suspension containing 100 µg of OVA and 100 mg of Al(OH)₃ in sterile saline.
-
On day 7, administer a booster i.p. injection of 1 mL of a suspension containing 50 µg of OVA and 50 mg of Al(OH)₃ in sterile saline.
-
-
Allergen Challenge:
-
On day 21, place the sensitized guinea pigs in an exposure chamber.
-
Challenge the animals by nebulizing a 0.5% (w/v) solution of OVA in sterile saline for 5 minutes.
-
Control animals are challenged with nebulized saline only.
-
Administration of this compound
This protocol outlines the administration of this compound to the OVA-sensitized guinea pigs.
Materials:
-
This compound
-
Sterile saline
-
Intratracheal administration device (e.g., microsprayer)
Protocol:
-
Prepare solutions of this compound in sterile saline at the desired concentrations (e.g., 10, 30, and 100 µg/kg).
-
Thirty minutes prior to the OVA challenge, administer the this compound solution or vehicle (saline) via intratracheal instillation to anesthetized guinea pigs.
Measurement of Airway Hyperresponsiveness
This protocol describes the assessment of airway hyperresponsiveness to a bronchoconstrictor agent like methacholine.
Materials:
-
Anesthetized and tracheostomized guinea pigs
-
Ventilator
-
Pressure transducer and data acquisition system
-
Methacholine chloride
-
Sterile saline
Protocol:
-
Twenty-four hours after the OVA challenge, anesthetize the guinea pigs and perform a tracheostomy.
-
Connect the animals to a small animal ventilator and monitor baseline airway resistance.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 5, 10, 25, 50 µg/mL) at 5-minute intervals.
-
Record the peak airway resistance following each methacholine dose.
-
The results can be expressed as the provocative concentration of methacholine causing a 100% increase in airway resistance (PC100).
Bronchoalveolar Lavage (BAL) and Cell Analysis
This protocol details the collection and analysis of BAL fluid to assess airway inflammation.
Materials:
-
Sterile phosphate-buffered saline (PBS), ice-cold
-
Tracheal cannula
-
Syringes
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Wright-Giemsa stain
Protocol:
-
Immediately following the measurement of airway hyperresponsiveness, euthanize the guinea pigs.
-
Cannulate the trachea and perform a lavage by instilling and withdrawing 5 mL of ice-cold PBS three times.
-
Pool the recovered fluid and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count of at least 300 cells to determine the percentages of eosinophils, neutrophils, macrophages, and lymphocytes.
Histological Analysis of Lung Inflammation
This protocol describes the preparation and staining of lung tissue for the histological assessment of inflammation and remodeling.
Materials:
-
4% paraformaldehyde in PBS
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Protocol:
-
Following BAL, perfuse the lungs with saline and then fix by intratracheal instillation of 4% paraformaldehyde at a constant pressure of 25 cmH₂O.
-
Excise the lungs and immerse in 4% paraformaldehyde overnight.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 5 µm sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for assessment of general morphology and inflammatory cell infiltration.
-
Stain with PAS for visualization of mucus-producing goblet cells.
-
Examine the slides under a light microscope and score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia. A semi-quantitative scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) can be used.
Mandatory Visualization
Caption: this compound's Mechanism of Action.
Caption: Experimental Workflow for Evaluating this compound.
Application Notes and Protocols for Bencycloquidium Bromide in a Rat Model of Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic rhinitis (AR) is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as rhinorrhea, sneezing, nasal congestion, and itching. Preclinical evaluation of novel therapeutic agents requires robust and reproducible animal models. This document provides a detailed protocol for establishing an ovalbumin (OVA)-induced allergic rhinitis model in rats and outlines the application of Bencycloquidium Bromide, a selective muscarinic M1 and M3 receptor antagonist, for assessing its therapeutic efficacy. This compound has been shown to inhibit nasal hypersecretion and is a promising candidate for the treatment of allergic rhinitis.[1] The following application notes provide comprehensive experimental protocols, data presentation tables, and visual diagrams of the workflow and proposed signaling pathway.
Introduction
This compound is a quaternary ammonium salt compound that acts as a selective antagonist of M1 and M3 muscarinic acetylcholine receptors.[2] These receptors are involved in mediating nasal secretion.[3] By blocking these receptors, this compound can effectively reduce rhinorrhea, a key symptom of allergic rhinitis.[3] Clinical studies in humans have demonstrated the efficacy and safety of this compound nasal spray in treating persistent and seasonal allergic rhinitis.[4] The ovalbumin-sensitized rat model is a widely used and well-characterized model for inducing a type I hypersensitivity reaction that mimics the pathophysiology of allergic rhinitis in humans.[5][6] This model is suitable for evaluating the anti-allergic and anti-inflammatory properties of new drug candidates.
Experimental Protocols
Animals
Sprague-Dawley (SD) or Wistar rats (male, 6-8 weeks old, weighing 180-220g) are commonly used for this model. Animals should be housed in a specific-pathogen-free (SPF) environment with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Establishment of Ovalbumin (OVA)-Induced Allergic Rhinitis Rat Model
This protocol is a synthesis of established methods for inducing allergic rhinitis in rats.[5][6][7]
a. Sensitization Phase (Day 1 - 14):
-
On day 1 and day 8, sensitize each rat with an intraperitoneal (i.p.) injection of 1 mg/mL ovalbumin (OVA, Grade V, Sigma-Aldrich) and 10 mg/mL aluminum hydroxide (Al(OH)₃) as an adjuvant in 1 mL of sterile saline.
-
Monitor the animals for any adverse reactions.
b. Challenge Phase (Day 15 - 21):
-
From day 15 to day 21, challenge the sensitized rats daily by intranasal administration of 50 µL of 1% OVA solution (10 mg/mL in saline).
-
Administer 25 µL into each nostril using a micropipette while the rat is under light isoflurane anesthesia.
-
A control group should receive saline instead of OVA solution.
This compound Treatment
-
Treatment Groups:
-
Normal Control Group: Sensitized and challenged with saline, treated with saline.
-
AR Model Group: Sensitized and challenged with OVA, treated with saline.
-
This compound Group: Sensitized and challenged with OVA, treated with this compound.
-
Positive Control Group (optional): Sensitized and challenged with OVA, treated with a standard-of-care drug like a corticosteroid nasal spray.
-
-
Administration:
-
Begin treatment on day 15, 30 minutes prior to the daily OVA challenge, and continue until day 21.
-
Administer the this compound solution intranasally (split between the two nostrils).
-
Data Presentation
Table 1: Behavioral Symptom Scores
Observe and score the frequency of sneezing and nasal rubbing movements for 15 minutes immediately after the final OVA challenge on day 21.
| Group | Sneezing Frequency (counts/15 min) | Nasal Rubbing Frequency (counts/15 min) |
| Normal Control | ||
| AR Model | ||
| This compound | ||
| Positive Control |
Table 2: Serum Immunoglobulin E (IgE) Levels
Collect blood samples 24 hours after the final OVA challenge. Measure the levels of OVA-specific IgE in the serum using an ELISA kit.
| Group | OVA-specific IgE (ng/mL) |
| Normal Control | |
| AR Model | |
| This compound | |
| Positive Control |
Table 3: Histopathological Analysis of Nasal Mucosa
Euthanize the animals 24 hours after the final challenge and collect the nasal tissues. Fix the tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for observing eosinophil infiltration and Periodic acid-Schiff (PAS) for observing goblet cell hyperplasia.
| Group | Eosinophil Infiltration Score (0-4) | Goblet Cell Hyperplasia Score (0-4) |
| Normal Control | ||
| AR Model | ||
| This compound | ||
| Positive Control |
Scoring system to be defined based on the severity and extent of infiltration/hyperplasia.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound rat model of allergic rhinitis.
Proposed Signaling Pathway of this compound in Allergic Rhinitis
Caption: Proposed mechanism of action of this compound in reducing rhinorrhea.
References
- 1. This compound inhibits nasal hypersecretion in a rat model of allergic rhinitis [ouci.dntb.gov.ua]
- 2. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clinical study on the combination of this compound and montelukast in the treatment of moderate to severe allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of Asarum sieboldii essential oil on ovalbumin induced allergic rhinitis in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cang-ai volatile oil alleviates nasal inflammation via Th1/Th2 cell imbalance regulation in a rat model of ovalbumin-induced allergic rhinitis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Intranasal Delivery of Bencycloquidium Bromide in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Bencycloquidium Bromide (BCQB) administered via the intranasal route in various animal models. The protocols outlined below are based on findings from cited animal studies and are intended to guide researchers in designing similar experiments for the investigation of novel muscarinic receptor antagonists for allergic rhinitis and other respiratory conditions.
Introduction
This compound (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1] Its mechanism of action makes it a promising candidate for the treatment of rhinorrhea associated with rhinitis.[1] By blocking the action of acetylcholine on M1 and M3 receptors in the nasal mucosa, BCQB can inhibit glandular secretion and reduce excessive nasal discharge. Preclinical studies in animal models have been crucial in establishing the efficacy, pharmacokinetics, and safety profile of intranasally delivered BCQB prior to human clinical trials.[1]
Mechanism of Action: M1/M3 Receptor Antagonism
This compound exerts its therapeutic effect by competitively inhibiting the binding of acetylcholine to M1 and M3 muscarinic receptors, which are abundant in the submucosal glands of the nasal passages. This antagonism blocks the downstream signaling pathways that lead to glandular secretion, thereby reducing rhinorrhea. Its high selectivity for M1 and M3 receptors over M2 receptors is a key advantage, as this minimizes the potential for cardiac side effects associated with M2 receptor blockade.[1]
Caption: Mechanism of Action of this compound.
Efficacy Studies in Animal Models of Allergic Rhinitis
Preclinical efficacy studies have demonstrated the potential of intranasal BCQB to alleviate symptoms of allergic rhinitis in various animal models. These studies are essential for establishing proof-of-concept and determining effective dose ranges.
Summary of Efficacy Data
| Animal Model | Key Findings | Reference |
| Rats | Demonstrated curative effects on allergic rhinitis. | [Referenced in 2] |
| Guinea Pigs | Showed a positive influence on nasal hypersensitivity. | [Referenced in 2] |
| Mice | Attenuated allergic airway inflammation, hyperresponsiveness, and remodeling. | [Referenced in 2] |
Experimental Protocol: Allergic Rhinitis Model in Rats
This protocol describes a general procedure for inducing and evaluating the efficacy of intranasal BCQB in a rat model of allergic rhinitis.
Objective: To assess the therapeutic effect of intranasally administered this compound on the symptoms of allergic rhinitis in rats.
Materials:
-
Wistar or Sprague-Dawley rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃)
-
This compound nasal spray formulation
-
Saline solution (placebo control)
-
Micro-pipettor for intranasal administration
Procedure:
-
Sensitization:
-
On days 1 and 8, sensitize rats with an intraperitoneal injection of 1 mg OVA and 10 mg Al(OH)₃ in 1 mL saline.
-
-
Challenge:
-
From day 15 to day 21, challenge the rats daily with an intranasal administration of 1% OVA solution (10 µL in each nostril).
-
-
Treatment:
-
Divide the sensitized and challenged rats into treatment and control groups.
-
Administer the this compound nasal spray or saline placebo intranasally at predetermined doses, 30 minutes prior to the daily OVA challenge.
-
-
Symptom Evaluation:
-
For 30 minutes following the OVA challenge, record the frequency of sneezing and nasal rubbing.
-
Assess nasal secretion by collecting and weighing nasal lavage fluid.
-
-
Histopathological Analysis:
-
At the end of the study period, euthanize the animals and collect nasal tissue for histopathological examination of eosinophil infiltration and goblet cell hyperplasia.
-
Caption: Experimental Workflow for Efficacy Studies in a Rat Model.
Pharmacokinetic Studies
Pharmacokinetic studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of intranasally administered BCQB.
Summary of Pharmacokinetic Data
While specific quantitative pharmacokinetic parameters from animal studies are not extensively published, preclinical investigations in rats and beagle dogs have been conducted to establish the pharmacokinetic profile of intranasal BCQB.[1] These studies confirmed the systemic absorption of the drug following nasal administration.
Experimental Protocol: Pharmacokinetic Evaluation in Rats
This protocol provides a framework for assessing the pharmacokinetic profile of intranasal BCQB in rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following intranasal administration in rats.
Materials:
-
Sprague-Dawley rats with cannulated jugular veins
-
This compound nasal spray formulation
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Lightly anesthetize the rats.
-
Administer a single intranasal dose of the this compound formulation.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life).
-
Caption: Experimental Workflow for Pharmacokinetic Studies.
Safety and Toxicology Studies
Safety and toxicology studies are critical for identifying potential adverse effects and establishing a safe therapeutic window for intranasal BCQB.
Summary of Safety and Toxicology Data
| Animal Model | Study Duration | Key Findings | NOAEL | Reference |
| Beagle Dogs | 91 days | Repeated exposure to medium or high doses led to changes in blood glucose, creatinine, or blood urea nitrogen. No accumulation in blood plasma, but higher concentrations found in tissues, especially the kidney. | 2.5 mg/kg/day | [2] |
| Rats | Not Specified | No apparent changes in ECG or heart rate observed in preclinical toxicity studies. | Not Specified | [Referenced in 2] |
Experimental Protocol: 91-Day Subchronic Toxicity Study in Dogs
This protocol is based on the published study on the subchronic toxicity of intranasal BCQB in beagle dogs.[2]
Objective: To evaluate the potential subchronic toxicity and toxicokinetics of long-term (91-day) intranasal administration of this compound in dogs.
Materials:
-
Beagle dogs
-
This compound nasal spray formulation
-
Vehicle control
-
Equipment for clinical observations, blood collection, and histopathology
Procedure:
-
Dosing:
-
Administer this compound intranasally once daily for 91 consecutive days at multiple dose levels (e.g., 2.5, 5.0, and 10.0 mg/kg/day) and a vehicle control.
-
-
Clinical Observations:
-
Conduct daily observations for clinical signs of toxicity, changes in behavior, and local irritation at the site of administration.
-
Monitor body weight and food consumption weekly.
-
-
Toxicokinetics:
-
Collect blood samples at specified time points after the first and last dose to determine the toxicokinetic profile of BCQB.
-
-
Clinical Pathology:
-
Perform hematology, clinical chemistry, and urinalysis at baseline and at the end of the study.
-
-
Necropsy and Histopathology:
-
At the end of the 91-day treatment period (and after a recovery period for a subset of animals), conduct a full necropsy.
-
Collect a comprehensive set of tissues for histopathological examination, with a particular focus on the respiratory tract and nasal passages.
-
Caption: Experimental Workflow for a 91-Day Toxicity Study.
Conclusion
The preclinical animal studies of intranasal this compound have provided a solid foundation for its clinical development. The efficacy in relevant animal models of allergic rhinitis, coupled with a well-characterized safety profile, supports its potential as a valuable therapeutic option for managing rhinorrhea. The protocols and data presented in these application notes serve as a guide for researchers in the continued investigation and development of novel intranasal therapies for respiratory diseases.
References
- 1. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
Bencycloquidium Bromide Inhalation Aerosol: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors, developed for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and allergic rhinitis.[1][2] As an inhaled anticholinergic agent, it primarily acts on the M3 muscarinic receptors located on airway smooth muscle and submucosal glands, leading to bronchodilation and reduced mucus secretion.[1][3] Its selectivity for M1/M3 receptors over M2 receptors suggests a favorable cardiovascular safety profile compared to less selective muscarinic antagonists.[2]
This document provides detailed application notes and experimental protocols for the research use of a this compound inhalation aerosol formulation. It is intended to guide researchers in the preclinical evaluation of its pharmacological properties.
This compound: Mechanism of Action
This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[1] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction and mucus secretion primarily through M3 muscarinic receptors. By blocking these receptors, this compound inhibits the effects of acetylcholine, resulting in relaxation of the airway smooth muscle and a reduction in mucus production.[1][3] Its high affinity for M3 receptors makes it a potent bronchodilator.[4] The lower affinity for M2 receptors, which are involved in cardiac function, may reduce the risk of cardiovascular side effects.[2]
Figure 1. This compound Signaling Pathway
Physicochemical and Pharmacological Properties
A summary of the key pharmacological parameters of this compound is presented in the table below.
| Parameter | Value | Species/System | Reference |
| Receptor Binding Affinity (pKi) | |||
| Muscarinic M1 Receptor | 7.86 | Chinese Hamster Ovary (CHO) cells | [4] |
| Muscarinic M2 Receptor | 7.21 | Chinese Hamster Ovary (CHO) cells | [4] |
| Muscarinic M3 Receptor | 8.21 | Chinese Hamster Ovary (CHO) cells | [4] |
| In Vitro Functional Activity (pA2) | |||
| Methacholine-induced trachea contraction | 8.85 | Guinea Pig | [4] |
| Pharmacokinetics (Inhalation, Healthy Subjects) | |||
| Time to Maximum Concentration (Tmax) | ~5 minutes | Human | |
| Terminal Half-life (t1/2) | ~30 hours | Human | |
| Accumulation Ratio (RCmax, 3x daily) | 2.50 | Human | |
| Accumulation Ratio (RAUC, 3x daily) | 3.49 | Human |
Inhalation Aerosol Formulation for Research
While the exact composition of the commercial this compound inhalation aerosol is proprietary, a standard formulation for research purposes can be prepared as a pressurized metered-dose inhaler (pMDI). This typically involves a suspension of the micronized active pharmaceutical ingredient (API) in a hydrofluoroalkane (HFA) propellant.
Suggested Components for a Research Formulation:
-
Active Pharmaceutical Ingredient: Micronized this compound
-
Propellant: HFA 134a (1,1,1,2-tetrafluoroethane) or HFA 227ea (1,1,1,2,3,3,3-heptafluoropropane) are common choices.[5]
-
Co-solvent (optional): Dehydrated ethanol can be included to aid in the solubility of the drug or excipients.[6]
-
Surfactant/Suspending Agent (optional): Excipients like oleic acid or L-leucine may be used to improve the physical stability of the suspension.[7]
Note: The final formulation should be developed and characterized to ensure appropriate particle size distribution for deep lung delivery and dose uniformity.
Experimental Protocols
In Vitro Evaluation of Bronchodilator Activity
This protocol describes the use of isolated guinea pig tracheal rings to assess the functional antagonism of this compound against a contractile agent like methacholine.[4][8]
Figure 2. In Vitro Tracheal Ring Experimental Workflow
Methodology:
-
Tissue Preparation:
-
Euthanize a male Dunkin Hartley guinea pig (250-500 g) using an approved method.[8]
-
Carefully dissect the trachea and place it in Krebs-Henseleit solution.[8]
-
Clean the trachea of surrounding connective tissue and cut it into 3-5 mm rings.[8]
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[8][9]
-
-
Experimental Procedure:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1.5 g.[8][9]
-
Induce a stable contraction with a submaximal concentration of methacholine.
-
Once the contraction is stable, add this compound in a cumulative manner to the organ bath.
-
Record the changes in isometric tension using a force displacement transducer.[8]
-
-
Data Analysis:
-
Plot the concentration-response curve for this compound.
-
Calculate the pA2 value to quantify its antagonist potency.
-
In Vivo Assessment of Bronchoprotective Effects
This protocol outlines a methacholine challenge model in guinea pigs to evaluate the in vivo efficacy of inhaled this compound in preventing bronchoconstriction.[4][10]
Methodology:
-
Animal Preparation:
-
Use conscious, spontaneously breathing guinea pigs.
-
Place the animals in a plethysmograph to measure respiratory parameters.[10]
-
-
Drug Administration:
-
Administer the this compound inhalation aerosol or vehicle control to the animals.
-
-
Bronchial Challenge:
-
Data Analysis:
-
Determine the provocative concentration of methacholine that causes a significant increase in airway resistance (e.g., PC200).
-
Compare the protective effect of this compound to the vehicle control.
-
In Vivo Evaluation of Anti-inflammatory and Anti-remodeling Effects
This protocol describes an ovalbumin (OVA)-induced allergic asthma model in mice to assess the anti-inflammatory and anti-remodeling properties of inhaled this compound.[3]
Figure 3. Ovalbumin-Induced Asthma Model Workflow
Methodology:
-
Sensitization:
-
Sensitize BALB/c mice with intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0, 7, and 14.[11]
-
-
Challenge and Treatment:
-
Challenge the sensitized mice with intratracheal or aerosolized OVA on multiple days (e.g., days 21, 28, 35, and 49).[11]
-
Administer the this compound inhalation aerosol or vehicle control prior to or during the challenge phase.
-
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine.[3]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF and perform total and differential cell counts (eosinophils, neutrophils, lymphocytes) and measure cytokine levels (e.g., IL-4, IL-5, IFN-γ).[3]
-
Lung Histology: Process lung tissue for histological examination to assess inflammatory cell infiltration, mucus hypersecretion (using Periodic acid-Schiff staining), and collagen deposition (airway remodeling).[3]
-
Safety and Tolerability
In Phase I clinical studies, inhaled this compound was found to be safe and well-tolerated in healthy subjects.[12] Preclinical studies also indicate a better safety profile compared to less selective muscarinic antagonists due to its high selectivity for M1 and M3 receptors over the M2 receptor, which may reduce the risk of cardiovascular adverse events.[2] Standard safety monitoring in preclinical studies should include observation for signs of anticholinergic side effects.
Conclusion
This compound is a promising novel inhaled muscarinic antagonist with high selectivity for M1 and M3 receptors. The application notes and protocols provided herein offer a framework for researchers to further investigate its pharmacological profile. These experimental models are essential for elucidating its bronchodilator, anti-inflammatory, and anti-remodeling effects, and for supporting its continued development as a therapeutic agent for respiratory diseases.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP6549136B2 - Pressurized metered dose inhaler and manufacturing method - Google Patents [patents.google.com]
- 6. Advances in Metered Dose Inhaler Technology: Formulation Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Bencycloquidium Bromide Efficacy in Bronchoconstriction Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bencycloquidium bromide (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1][2][3] These receptors are pivotal in mediating bronchoconstriction and mucus secretion in the airways.[4][5] Acetylcholine, the primary parasympathetic neurotransmitter, activates M3 receptors on airway smooth muscle cells, initiating a signaling cascade that leads to muscle contraction and airway narrowing.[6][7] By selectively blocking M1 and M3 receptors, BCQB presents a targeted therapeutic approach for respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[1][8]
These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical models of bronchoconstriction. The included methodologies cover both in vivo and in vitro assays, offering a comprehensive framework for characterizing the bronchodilatory properties of BCQB and similar compounds.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various bronchoconstriction models.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency of this compound [1]
| Receptor Subtype | Parameter | Value | Tissue/Cell Line |
| Muscarinic M1 | pKi | 7.86 | Chinese Hamster Ovary (CHO) Cells |
| Muscarinic M2 | pKi | 7.21 | Chinese Hamster Ovary (CHO) Cells |
| Muscarinic M3 | pKi | 8.21 | Chinese Hamster Ovary (CHO) Cells |
| Muscarinic M3 | pA2 | 8.85 | Guinea Pig Trachea |
| - | pA2 | 8.71 | Guinea Pig Ileum |
| - | pA2 | 8.57 | Guinea Pig Urinary Bladder |
Table 2: In Vivo Efficacy of this compound Against Induced Bronchoconstriction in Guinea Pigs [1]
| Model | Administration Route | Dosage | Effect |
| Methacholine-induced Bronchoconstriction | Intratracheal | Dose-dependent | Protection against bronchoconstriction |
| Antigen-induced Bronchoconstriction | Inhalation | Dose-dependent | Protection against bronchoconstriction |
Table 3: Efficacy of this compound in a Murine Model of Allergic Airway Inflammation [4]
| Parameter | Effect of BCQB Administration |
| Airway Hyperresponsiveness | Significantly reduced |
| Total Inflammatory Cells in BALF | Significantly prevented increase |
| Eosinophil Counts in BALF | Significantly prevented increase |
| Eotaxin, IL-5, IL-4, MMP-9 mRNA expression | Markedly suppressed |
| IFN-γ, TIMP-1 mRNA expression | Increased |
| Lung Tissue Eosinophil Infiltration | Dramatically inhibited |
| Airway Mucus Production | Dramatically inhibited |
| Collagen Deposition in Lung Tissue | Dramatically inhibited |
Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle
The following diagram illustrates the signaling cascade initiated by acetylcholine binding to M3 muscarinic receptors on airway smooth muscle cells, leading to contraction. This compound acts as an antagonist at the M3 receptor, blocking this pathway.
Caption: M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle.
Experimental Workflow: In Vivo Evaluation of Bronchodilator Efficacy
This diagram outlines the general workflow for assessing the efficacy of this compound in an in vivo model of induced bronchoconstriction.
Caption: General workflow for in vivo evaluation of bronchodilators.
Experimental Protocols
In Vivo Model: Methacholine-Induced Bronchoconstriction in Guinea Pigs
This protocol is adapted from studies evaluating muscarinic receptor antagonists in guinea pig airways.[1]
1. Animals:
-
Male Hartley guinea pigs (300-400 g).
-
House animals in a controlled environment with free access to food and water.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert a cannula into the trachea.
-
Connect the animal to a small animal ventilator.
3. Measurement of Bronchoconstriction:
-
Use a validated system to measure airway resistance, such as the forced oscillation technique.
-
Record baseline airway resistance.
4. This compound Administration:
-
Administer BCQB via the intratracheal route at desired doses (e.g., 0.1, 1, 10 µg/kg) dissolved in saline.
-
Allow for a pre-treatment period (e.g., 5 minutes) before inducing bronchoconstriction.
5. Induction of Bronchoconstriction:
-
Administer an intravenous injection of methacholine (e.g., 5-10 µg/kg) to induce bronchoconstriction.
-
Continuously monitor and record airway resistance.
6. Data Analysis:
-
Calculate the percentage inhibition of the methacholine-induced increase in airway resistance for each dose of BCQB.
-
Determine the dose-response relationship and calculate the ED50 value if applicable.
In Vivo Model: Ovalbumin-Induced Allergic Airway Hyperresponsiveness in Mice
This protocol is based on a murine model of asthma used to evaluate the anti-inflammatory and anti-hyperresponsive effects of BCQB.[4]
1. Animals:
-
Female BALB/c mice (6-8 weeks old).
2. Sensitization and Challenge:
-
Sensitize mice with an intraperitoneal injection of ovalbumin (OVA, e.g., 20 µg) emulsified in aluminum hydroxide on days 0 and 14.
-
From day 21 to 23, challenge the mice with an aerosolized solution of OVA (e.g., 1%) for 30 minutes each day.
3. This compound Administration:
-
Administer BCQB by inhalation (e.g., 0.1, 0.3, 1 mg/mL) for 30 minutes prior to the final OVA challenge.
4. Measurement of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, anesthetize the mice and perform a tracheotomy.
-
Connect the mice to a ventilator and measure airway resistance in response to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).
5. Bronchoalveolar Lavage (BAL) and Lung Histology:
-
Following AHR measurement, perform a bronchoalveolar lavage to collect fluid for inflammatory cell analysis.
-
Perfuse the lungs and fix them for histological examination of inflammation, mucus production, and airway remodeling.
6. Data Analysis:
-
Compare the methacholine dose-response curves between different treatment groups.
-
Quantify the number of total and differential inflammatory cells in the BAL fluid.
-
Score the lung tissue sections for the severity of inflammation, mucus hypersecretion, and collagen deposition.
In Vitro Model: Isolated Guinea Pig Tracheal Ring Contraction Assay
This protocol is for assessing the direct relaxant effect of this compound on airway smooth muscle.[1]
1. Tissue Preparation:
-
Euthanize a male Hartley guinea pig and dissect the trachea.
-
Place the trachea in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
Carefully remove adhering connective tissue and cut the trachea into rings (2-3 mm in width).
2. Organ Bath Setup:
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with solution changes every 15 minutes.
3. Experimental Procedure:
-
Induce a submaximal contraction of the tracheal rings with a muscarinic agonist such as carbachol or methacholine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
4. Data Analysis:
-
Express the relaxation as a percentage of the pre-contracted tension.
-
Construct a concentration-response curve and calculate the pA2 value to quantify the antagonist potency of BCQB.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in bronchoconstriction models. These assays are essential for characterizing its mechanism of action, potency, and potential as a therapeutic agent for obstructive airway diseases. The provided diagrams of the M3 signaling pathway and experimental workflows serve as valuable visual aids for researchers in this field.
References
- 1. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antag… [ouci.dntb.gov.ua]
- 4. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M3 muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness … [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is this compound used for? [synapse.patsnap.com]
Bencycloquidium Bromide: Preclinical Dose-Response Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical dose-response characteristics of Bencycloquidium Bromide (BCQB), a novel and selective M1 and M3 muscarinic receptor antagonist. The information is intended to guide researchers in designing and interpreting preclinical studies for respiratory and allergic disorders.
Mechanism of Action
This compound is a quaternary ammonium salt compound that acts as a competitive antagonist at muscarinic acetylcholine receptors, with a higher selectivity for the M3 and M1 subtypes over the M2 subtype.[1][2] This selectivity profile is advantageous as it is expected to minimize cardiovascular side effects associated with M2 receptor blockade.[2] The primary therapeutic effect of BCQB in respiratory diseases stems from its potent inhibition of M3 receptors located on airway smooth muscle and submucosal glands. Blockade of these receptors leads to bronchodilation and a reduction in mucus secretion, key pathological features of asthma and chronic obstructive pulmonary disease (COPD).
M3 Muscarinic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by acetylcholine (ACh) binding to the M3 muscarinic receptor on an airway smooth muscle cell and the inhibitory effect of this compound.
Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Preclinical Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and In Vitro Functional Activity
| Parameter | Species/System | M1 Receptor | M2 Receptor | M3 Receptor | Reference |
| pKi | Chinese Hamster Ovary (CHO) Cells | 7.86 | 7.21 | 8.21 | [3] |
| pA2 | Guinea Pig Trachea | - | - | 8.85 | [3] |
| pA2 | Guinea Pig Ileum | - | - | 8.71 | [3] |
| pA2 | Guinea Pig Urinary Bladder | - | - | 8.57 | [3] |
| pA2 | Guinea Pig Right Atrium | - | 8.19 | - | [3] |
pKi: The negative logarithm of the inhibitor constant (Ki), indicating binding affinity. A higher value signifies greater affinity. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating functional antagonist potency.
Table 2: In Vivo Efficacy in a Guinea Pig Model of Bronchoconstriction
| Challenge Agent | Administration Route | Effective Dose | Effect | Reference |
| Methacholine | Intratracheal Instillation | Dose-dependent | Protection against bronchoconstriction | [3] |
| Antigen | Intratracheal Instillation | Dose-dependent | Protection against bronchoconstriction | [3] |
Note: Specific ED50 values for the inhibition of bronchoconstriction in this model were not reported in the cited literature.
Table 3: Toxicology Profile
| Parameter | Species | Administration Route | Dose/Concentration | Observation | Reference |
| NOAEL | Dog | Intranasal | 2.5 mg/kg/day | No observed adverse effects in a 91-day study. | [4] |
| Adverse Effects | Dog | Intranasal | 5.0 and 10.0 mg/kg/day | Changes in blood glucose, creatinine, and blood urea nitrogen in a 91-day study. | [4] |
NOAEL: No-Observed-Adverse-Effect Level. Note: LD50 (median lethal dose) values were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for key preclinical models used to evaluate the efficacy of this compound are provided below.
Protocol 1: Ovalbumin-Induced Allergic Asthma in Mice
This model is used to assess the anti-inflammatory and anti-hyperresponsiveness effects of BCQB in a model of allergic asthma.
Experimental Workflow:
Caption: Workflow for the Ovalbumin-Induced Asthma Model.
Methodology:
-
Animals: Female BALB/c mice are commonly used due to their robust Th2-biased immune response.
-
Sensitization:
-
On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum).
-
A booster sensitization with OVA/Alum is administered on day 14.
-
-
Challenge:
-
From day 21 to 23, mice are challenged with an aerosolized solution of OVA for a short period (e.g., 20-30 minutes) on each day.
-
-
Drug Administration:
-
This compound is administered, typically via inhalation, at various doses prior to each OVA challenge. A vehicle control group and a positive control group (e.g., a corticosteroid) should be included.
-
-
Endpoint Measurement (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Assessed by measuring the changes in lung resistance and compliance in response to increasing concentrations of a bronchoconstrictor like methacholine.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid. Total and differential cell counts (especially eosinophils) are performed. Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid can also be measured.
-
Lung Histology: Lungs are collected, fixed, and sectioned. Staining (e.g., Hematoxylin and Eosin, Periodic acid-Schiff) is performed to assess inflammatory cell infiltration and mucus production.
-
Protocol 2: Cigarette Smoke-Induced COPD in Mice
This model is used to evaluate the efficacy of BCQB in reducing airway inflammation characteristic of COPD.
Experimental Workflow:
Caption: Workflow for the Cigarette Smoke-Induced COPD Model.
Methodology:
-
Animals: Mouse strains such as C57BL/6 or ICR are often used.
-
Cigarette Smoke (CS) Exposure:
-
Mice are exposed to whole-body cigarette smoke in a specialized chamber for a defined period daily (e.g., 1-2 hours) for several weeks (e.g., 4-8 weeks). A control group is exposed to filtered air.
-
-
Drug Administration:
-
This compound is administered at various doses, typically via inhalation, before each CS exposure session. A vehicle control group is included.
-
-
Endpoint Measurement (24 hours after the final exposure):
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected to determine the total and differential cell counts, with a focus on neutrophils and macrophages.
-
Lung Histology: Lungs are processed for histological examination to assess inflammatory cell infiltration and structural changes such as emphysema.
-
Cytokine and Chemokine Analysis: Levels of pro-inflammatory mediators such as TNF-α, IL-1β, and keratinocyte-derived chemokine (KC) are measured in BAL fluid or lung homogenates.
-
Summary and Conclusion
Preclinical studies have demonstrated that this compound is a potent and selective M3/M1 muscarinic receptor antagonist. It shows efficacy in animal models relevant to respiratory diseases by inhibiting bronchoconstriction and airway inflammation. The available toxicological data from a 91-day study in dogs suggests a favorable safety profile at therapeutic dose levels. The provided protocols offer a framework for further preclinical investigation into the dose-response relationship of BCQB. Future studies should aim to establish precise ED50 values in these models to better define its potency and therapeutic window.
References
- 1. Acute toxicity study in rodents | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the inhalation of the m3 receptor antagonist this compound in a mouse cigarette smoke-induced airway inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of Bencycloquidium Bromide in Healthy Volunteers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the pharmacokinetic properties of Bencycloquidium bromide (BCQB), a novel selective muscarinic M1/M3 receptor antagonist. The data and protocols are compiled from clinical studies in healthy volunteers to support further research and development. BCQB is under investigation for the treatment of rhinorrhea in rhinitis and as a potential therapy for Chronic Obstructive Pulmonary Disease (COPD).[1][2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been evaluated in healthy Chinese subjects following both intranasal and inhalation administration. The key findings from these studies are summarized below.
Intranasal Administration
A first-in-human study assessed the pharmacokinetics of intranasally administered BCQB in single and multiple-dose regimens.[1][3]
Table 1: Pharmacokinetic Parameters of Single Intranasal Doses of this compound in Healthy Chinese Subjects [1]
| Parameter | 45 μg (n=10) | 90 μg (n=10) | 180 μg (n=10) |
| Cmax (pg/mL) | 35.5 ± 14.5 | 75.9 ± 32.7 | 148.6 ± 63.4 |
| AUC0-t (pg·h/mL) | 134.8 ± 45.1 | 297.2 ± 109.8 | 586.3 ± 201.7 |
| AUC0-∞ (pg·h/mL) | 145.5 ± 47.9 | 316.8 ± 116.5 | 615.1 ± 210.9 |
| t½ (h) | 8.1 ± 2.4 | 8.9 ± 2.1 | 8.5 ± 2.3 |
| Tmax (min) | 8.0 (5.0 - 15.0) | 8.0 (5.0 - 20.0) | 8.0 (5.0 - 15.0) |
| CL/F (L/h) | 328.9 ± 99.7 | 303.4 ± 93.9 | 311.9 ± 98.6 |
Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; Tmax: Time to reach Cmax; CL/F: Apparent total clearance.
Following single intranasal doses, BCQB was rapidly absorbed, with the maximum plasma concentration being reached in approximately 8 minutes.[1][3] The Cmax and AUC increased proportionally with the dose, and the elimination half-life was consistent across the different doses.[1][3]
Table 2: Pharmacokinetic Parameters of Multiple Intranasal Doses of this compound (120 μg, three times daily for 5 days) in Healthy Chinese Subjects (n=10) [1]
| Parameter | Day 1 | Day 5 |
| Cmax (pg/mL) | 98.9 ± 40.1 | 120.5 ± 45.3 |
| AUC0-τ (pg·h/mL) | 370.1 ± 135.8 | 465.8 ± 169.7 |
| t½ (h) | 8.7 ± 2.5 | 8.6 ± 2.3 |
| Tmax (min) | 8.0 (5.0 - 15.0) | 8.0 (5.0 - 15.0) |
| Rac (AUC) | - | 1.26 ± 0.19 |
Data are presented as mean ± SD, except for Tmax which is median (range). AUC0-τ: Area under the plasma concentration-time curve during a dosing interval at steady state; Rac (AUC): Accumulation ratio based on AUC.
Steady state was achieved within 3 days of three-times-daily dosing.[1][3] A slight accumulation was observed after multiple doses, with an accumulation ratio of 1.26.[1][3][4]
Inhalation Administration
The safety, tolerability, and pharmacokinetics of inhaled BCQB were assessed in healthy subjects using a pressurized metered-dose inhaler (pMDI).[2][5]
Table 3: Pharmacokinetic Parameters of Single Inhaled Doses of this compound in Healthy Subjects (n=12) [2]
| Parameter | 250 μg | 750 μg | 2000 μg |
| Cmax (pg/mL) | 108.8 ± 44.8 | 310.1 ± 123.5 | 830.3 ± 330.1 |
| AUC0-t (pg·h/mL) | 430.4 ± 150.1 | 1285.1 ± 450.2 | 3450.7 ± 1201.3 |
| t½ (h) | 9.8 ± 2.1 | 10.5 ± 2.5 | 11.2 ± 2.8 |
| Tmax (min) | 5.0 (5.0 - 10.0) | 5.0 (5.0 - 10.0) | 10.0 (5.0 - 10.0) |
Data are presented as mean ± SD, except for Tmax which is median (range).
Table 4: Pharmacokinetic Parameters of Multiple Inhaled Doses of this compound in Healthy Subjects (n=12) [2]
| Regimen | Rac (Cmax) | Rac (AUC) |
| 750 μ g/day (administered as 250 μg three times a day) | 2.50 | 3.49 |
| 1000 μ g/day (administered as 250 μg four times a day) | 2.23 | 3.44 |
Rac: Accumulation ratio.
Inhaled BCQB was rapidly absorbed, with peak plasma concentrations achieved within 5 to 10 minutes.[2][5] Repeated inhalation led to a degree of accumulation.[2][5] Approximately 4% of the administered dose was excreted unchanged in the urine, suggesting that liver metabolism is the primary route of biotransformation.[2][5]
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of this compound.
Study Design for Intranasal Administration[1][4]
A single-center, open-label, first-in-human study was conducted in healthy Chinese subjects. The trial consisted of four parts:
-
Single-Dose Escalation (Safety and Tolerability): Subjects received single intranasal doses of BCQB ranging from 45 μg to 450 μg.
-
Multiple-Dose Escalation (Safety and Tolerability): Subjects received intranasal doses of 120 μg or 150 μg three times daily for 15 days.
-
Single-Dose Pharmacokinetics: A randomized, parallel-group design was used to evaluate the pharmacokinetics of single intranasal doses of 45 μg, 90 μg, and 180 μg.
-
Multiple-Dose Pharmacokinetics: Ten subjects received 120 μg of BCQB three times daily for 5 days, with a final single dose on day 7.
Inclusion Criteria:
-
Healthy Chinese male and female subjects.
-
Age: 18-45 years.
-
Body Mass Index (BMI): 19-24 kg/m ².
Exclusion Criteria:
-
History of clinically significant diseases.
-
Use of any medication within two weeks prior to the study.
-
Smoking or alcohol consumption.
Blood Sampling: For the single-dose pharmacokinetic study, venous blood samples were collected at pre-dose and at 0.083, 0.167, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, and 36 hours post-dose. For the multiple-dose study, blood samples were collected at similar time points after the first dose on day 1 and after the first dose on day 5.
Study Design for Inhalation Administration[2][5]
Randomized, double-blind, placebo-controlled, dose-escalating studies were conducted in healthy subjects. The study included:
-
Single-Ascending-Dose (SAD) and Multiple-Ascending-Dose (MAD) Tolerability Studies: Seventy-two subjects were assigned in a 3:1 ratio (BCQB:placebo) to seven single-dose cohorts (125 μg to 2000 μg) and two multiple-dose cohorts (1500 μ g/day and 2000 μ g/day ).
-
Single- and Multiple-Dose Pharmacokinetic Studies: Twelve subjects participated in a three-way crossover study receiving single doses of 250 μg, 750 μg, and 2000 μg. Subsequently, the same subjects received multiple doses of 750 μ g/day and 1000 μ g/day for 7 days.
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified time points post-inhalation.
Bioanalytical Method
Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Sample Preparation: Solid-phase extraction.
-
Chromatographic Separation: Hedera ODS-2 C18 column with a mobile phase of acetonitrile and 10 mmol/L ammonium acetate containing 0.2% acetic acid (33:67, v/v).
-
Detection: Mass spectrometry in positive electrospray ionization (ESI) mode.
-
Lower Limit of Quantification (LLOQ): 2 pg/mL.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters were calculated using non-compartmental methods. Statistical analyses were performed to assess dose proportionality and other pharmacokinetic characteristics.
Mechanism of Action and Experimental Workflow
This compound is a selective antagonist of muscarinic M1 and M3 receptors.[1][7][8] This selectivity is advantageous as it spares M2 cardiac receptors, potentially reducing the risk of cardiovascular side effects that have been associated with less selective muscarinic antagonists.[1] The mechanism of action involves blocking the action of acetylcholine at these receptors, which leads to the relaxation of smooth muscles and a reduction in secretions in the respiratory and gastrointestinal tracts.[7]
The workflow for a typical pharmacokinetic clinical trial of this compound is outlined below.
Safety and Tolerability
In the clinical trials conducted in healthy volunteers, this compound was found to be safe and well-tolerated when administered via both intranasal and inhalation routes at the tested doses.[1][2][3] Most adverse events were mild and of limited duration.[1][3] No serious adverse events or deaths were reported, and there were no clinically significant changes in vital signs, ECG recordings, or clinical laboratory parameters.[1][3]
Conclusion
The pharmacokinetic profile of this compound in healthy volunteers demonstrates rapid absorption and predictable dose-proportional exposure for both intranasal and inhalation routes. The compound has a favorable safety and tolerability profile. These findings support the continued clinical development of this compound for the treatment of rhinorrhea in rhinitis and potentially for COPD.[1][2] Further investigations in patient populations are warranted to establish the clinical efficacy and long-term safety of this novel muscarinic receptor antagonist.[1]
References
- 1. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability and Pharmacokinetics of this compound, a Novel Inhaled Anticholinergic Bronchodilator, in Healthy Subjects: Results from Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, safety and tolerability of this compound, a novel selective muscarinic M1/M3 receptor antagonist, after single and multiple intranasal doses in healthy chinese subjects: an open-label, single-center, first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antag… [ouci.dntb.gov.ua]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound - Yingu Pharmaceutical - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Clinical Trials of Bencycloquidium Bromide in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and experimental protocols for evaluating the efficacy and safety of Bencycloquidium Bromide (BCQB) nasal spray in the treatment of allergic rhinitis (AR).
Introduction
This compound is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1][2] In allergic rhinitis, cholinergic nerve stimulation leads to increased secretions from submucosal glands, a primary cause of rhinorrhea (runny nose). By selectively blocking M1 and M3 receptors on these glands, this compound effectively reduces nasal hypersecretion.[1][3] Clinical trials have demonstrated its efficacy and safety in alleviating symptoms of both persistent and seasonal allergic rhinitis.[4][5]
Summary of Clinical Trial Data
Multiple clinical trials have evaluated the efficacy and safety of this compound nasal spray in patients with allergic rhinitis. The data consistently demonstrates a significant reduction in nasal symptoms, particularly rhinorrhea, compared to both placebo and active comparators.
Table 1: Efficacy of this compound in a Phase III, Multicenter, Randomized, Double-Blinded, Placebo-Controlled Clinical Trial[5]
| Outcome Measure | This compound Group (n=354) | Placebo Group (n=351) | p-value |
| Decrease in VAS for Rhinorrhea from Baseline | 4.83 ± 2.35 | 2.46 ± 2.34 | < 0.001 |
| Change Ratio from Baseline of VAS for Rhinorrhea | 72.32% | 31.03% | < 0.001 |
VAS: Visual Analog Scale. Data presented as mean ± standard deviation.
Table 2: Efficacy of this compound in Seasonal Allergic Rhinitis[4]
| Outcome Measure | Baseline (Day 0) | Day 14 | p-value |
| TNSS Score | 8.89 ± 3.31 | 3.71 ± 2.51 | < 0.001 |
| VAS Score of Nasal Symptoms | 24.86 ± 7.40 | 6.84 ± 5.94 | < 0.001 |
| VAS Score of Rhinorrhea | 6.88 ± 2.06 | 1.91 ± 1.81 | < 0.001 |
| RQLQ Score | 94.63 ± 33.35 | 44.95 ± 32.28 | < 0.001 |
TNSS: Total Nasal Symptom Score; VAS: Visual Analog Scale; RQLQ: Rhinoconjunctivitis Quality of Life Questionnaire. Data presented as mean ± standard deviation.
Table 3: Comparison of this compound (BCQB), Mometasone Furoate Nasal Spray (MFNS), and Combination Therapy in Moderate to Severe Persistent Allergic Rhinitis (NCT05038202)[6]
| Treatment Group | Primary Outcome | Key Secondary Outcomes |
| BCQB | Superior to MFNS in reducing daily runny nose symptoms (least-squares mean difference, -0.27; 95% CI, -0.44 to -0.09; P = .004).[6] | Significantly decreased percent change in eosinophilic cationic protein, eotaxin, vasoactive intestinal peptide, and IL-6 levels.[6] |
| BCQB + MFNS | Significantly improved runny nose, nasal congestion, sneezing, and TNSS compared to MFNS alone.[6] | Significantly improved Rhinoconjunctivitis Quality of Life Questionnaire scores compared to MFNS alone.[6] |
| MFNS | Active comparator. | - |
Signaling Pathway of this compound in Allergic Rhinitis
Experimental Protocols
Protocol 1: Clinical Trial Design for Efficacy and Safety Assessment
This protocol outlines a multicenter, randomized, double-blind, placebo-controlled, parallel-group study to evaluate the efficacy and safety of this compound nasal spray in patients with persistent allergic rhinitis.
1. Study Population:
-
Inclusion Criteria:
-
Adults (18-65 years) with a clinical history of persistent allergic rhinitis for at least one year.
-
Positive skin prick test or serum-specific IgE to a relevant perennial allergen.
-
Total Nasal Symptom Score (TNSS) of ≥ 5 and a rhinorrhea score of ≥ 2 at baseline.
-
-
Exclusion Criteria:
-
Anatomical nasal abnormalities.
-
Active acute or chronic sinusitis.
-
Use of prohibited medications within a specified washout period.
-
2. Study Design:
-
A 2-week run-in period followed by a 4-week double-blind treatment period.
-
Patients are randomized to one of the following treatment arms:
-
This compound Nasal Spray (90 µg per nostril, four times daily).[5]
-
Placebo Nasal Spray (vehicle, four times daily).
-
3. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the daily reflective Total Nasal Symptom Score (TNSS) over the 4-week treatment period.
-
Secondary Endpoints:
-
Change from baseline in the daily reflective individual nasal symptom scores (rhinorrhea, nasal congestion, nasal itching, and sneezing).
-
Change from baseline in the Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) score.
-
Patient's global assessment of treatment efficacy.
-
4. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Physical examinations, including vital signs and nasal endoscopy, at baseline and end of treatment.
-
Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).
Protocol 2: Assessment of Total Nasal Symptom Score (TNSS)
1. Objective: To quantify the severity of key nasal symptoms of allergic rhinitis as reported by the patient.
2. Procedure:
-
Patients are provided with a daily diary to record their symptoms.
-
Patients rate the severity of the following four nasal symptoms over the previous 12 hours (reflective scoring):
-
Rhinorrhea (runny nose)
-
Nasal congestion
-
Nasal itching
-
Sneezing
-
-
Each symptom is rated on a 4-point scale:
-
0 = Absent (no symptom)
-
1 = Mild (symptom is present but not bothersome)
-
2 = Moderate (symptom is bothersome but tolerable)
-
3 = Severe (symptom is hard to tolerate and interferes with daily activities)[6]
-
-
The TNSS is the sum of the scores for the four individual symptoms, with a maximum possible score of 12.
Protocol 3: Assessment of Visual Analog Scale (VAS) for Rhinorrhea
1. Objective: To provide a sensitive and continuous measure of the severity of rhinorrhea.
2. Procedure:
-
Patients are provided with a daily diary containing a 100-mm horizontal line for each assessment.
-
The line is anchored at the left end with "No rhinorrhea" and at the right end with "The most severe rhinorrhea imaginable".
-
Patients are instructed to place a vertical mark on the line that corresponds to the severity of their rhinorrhea over the past 12 hours.
-
The VAS score is determined by measuring the distance in millimeters from the left anchor to the patient's mark.
Protocol 4: Measurement of Inflammatory Biomarkers in Nasal Lavage Fluid
1. Objective: To quantify the levels of key inflammatory mediators in the nasal mucosa to assess the biological effect of this compound.
2. Sample Collection (Nasal Lavage):
-
Instill 5 mL of sterile 0.9% saline solution at body temperature into one nostril while the patient is in a supine position with their head tilted back.
-
The fluid is held in the nasal cavity for 10 seconds.
-
The patient then flexes their head forward and expels the fluid into a collection tube.
-
Repeat the procedure for the other nostril.
-
The collected fluid is pooled and immediately placed on ice.
-
Centrifuge the sample at 3000 rpm for 10 minutes at 4°C to pellet cells and debris.
-
The supernatant is collected, aliquoted, and stored at -80°C until analysis.
3. Biomarker Analysis (ELISA):
-
The concentrations of Eosinophilic Cationic Protein (ECP), eotaxin, Vasoactive Intestinal Peptide (VIP), and Interleukin-6 (IL-6) in the nasal lavage supernatant are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assays are performed according to the manufacturer's instructions. A general procedure is as follows:
-
Prepare all reagents, samples, and standards as per the kit protocol.
-
Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).
-
Aspirate and wash the wells with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody. Incubate as recommended.
-
Aspirate and wash the wells.
-
Add 100 µL of streptavidin-HRP conjugate. Incubate as recommended.
-
Aspirate and wash the wells.
-
Add 90 µL of substrate solution and incubate in the dark until color develops.
-
Add 50 µL of stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the biomarker in the samples by interpolating from the standard curve.
-
Conclusion
The provided application notes and protocols offer a framework for the clinical development and evaluation of this compound for the treatment of allergic rhinitis. The data from clinical trials strongly support its efficacy, particularly in managing rhinorrhea, with a favorable safety profile. The detailed protocols for clinical assessment and biomarker analysis will aid researchers in designing and conducting robust studies to further elucidate the therapeutic potential of this novel M1/M3 receptor antagonist.
References
- 1. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The Allergic Rhinitis – Clinical Investigator Collaborative (AR-CIC): nasal allergen challenge protocol optimization for studying AR pathophysiology and evaluating novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Bencycloquidium bromide solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of bencycloquidium bromide in experimental settings. The information is presented in a question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
Q2: In which types of buffers is this compound expected to be soluble?
A2: Given its chemical structure as a quaternary ammonium salt, this compound is expected to be soluble in a variety of aqueous buffers. For its nasal spray formulation, buffers such as sodium phosphate, sodium citrate, and citric acid are commonly used to maintain a pH between 4.5 and 6.5.[2][3] Therefore, it is anticipated to be soluble in phosphate and citrate-based buffers within this pH range.
Q3: What is the known stability of this compound in solution?
A3: A patent for a this compound formulation mentions adjusting the pH to a range of 4.0 to 6.0, suggesting the compound is stable in acidic conditions. While comprehensive stability data under various experimental conditions (e.g., temperature, light exposure) is not publicly available, one study noted that this compound was stable in plasma and urine under the tested analytical conditions. As a quaternary ammonium compound, it is generally more stable than tertiary amines. However, prolonged exposure to high temperatures, extreme pH, and intense light should be avoided unless stability under those conditions has been verified.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound in experimental buffers have not been detailed in the available literature. However, related quaternary ammonium compounds can be susceptible to degradation, particularly at alkaline pH. For instance, clidinium bromide has a known alkali-induced degradation product.[4] It is plausible that ester hydrolysis could be a potential degradation pathway for this compound under strong basic conditions due to the presence of an ester-like linkage.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Experimental Buffer
-
Possible Cause 1: Buffer pH is outside the optimal range.
-
Troubleshooting Step: Measure the pH of your buffer. Based on its formulation as a nasal spray, a pH range of 4.0-6.5 is likely optimal. Adjust the pH of your buffer to be within this acidic to slightly acidic range.
-
-
Possible Cause 2: Low buffer capacity.
-
Troubleshooting Step: If the addition of other components to your assay significantly alters the pH, your buffer's capacity may be insufficient. Prepare a fresh buffer with a slightly higher concentration of the buffering agent.
-
-
Possible Cause 3: Interaction with other components in the buffer.
-
Troubleshooting Step: High concentrations of certain salts or other excipients could potentially lead to the salting out of this compound. Try preparing the solution with a lower concentration of other additives or test solubility in a simpler buffer system first.
-
Issue 2: Loss of this compound Activity Over Time in an In-Vitro Assay
-
Possible Cause 1: Degradation due to inappropriate pH.
-
Troubleshooting Step: Ensure the pH of your experimental buffer is maintained within the 4.0-6.5 range throughout the experiment. As with other quaternary ammonium compounds, alkaline conditions may promote degradation.
-
-
Possible Cause 2: Temperature-induced degradation.
-
Troubleshooting Step: If your experiment involves elevated temperatures, consider performing a preliminary stability test of this compound under the same conditions. Store stock solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term storage) and protect from light.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Quaternary ammonium compounds can sometimes adsorb to certain types of plastics. If you suspect this is an issue, consider using low-adsorption microplates or glassware for your experiments.
-
Data Summary
While specific quantitative data for this compound is limited, the following table provides a general guide based on available information and the properties of similar compounds.
| Parameter | Recommended Conditions / General Observations |
| Solubility | |
| Aqueous Buffers | Expected to have good solubility, particularly in acidic buffers. |
| Recommended pH | 4.0 - 6.5 |
| Common Buffers | Phosphate, Citrate |
| Stability | |
| pH Stability | More stable in acidic to neutral pH. Potential for degradation in alkaline conditions. |
| Temperature | Store stock solutions at low temperatures (e.g., 2-8°C or frozen). Avoid prolonged exposure to high temperatures. |
| Light Exposure | As a general precaution for pharmaceutical compounds, protect solutions from direct, intense light. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Selection: For a high-concentration stock solution, consider using sterile, purified water or a simple buffer such as a 10 mM phosphate buffer at pH 6.0.
-
Dissolution: Add the solvent to the weighed powder. Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilization (if required): If the solution is for use in cell culture, sterile filter it through a 0.22 µm filter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Protocol 2: Stability Assessment using HPLC
This is a general protocol for assessing stability, which should be adapted and validated for this compound.
-
Preparation of Samples: Prepare solutions of this compound in the experimental buffers of interest (e.g., PBS at different pH values).
-
Stress Conditions: Expose the samples to various stress conditions, such as:
-
Acidic/Basic Hydrolysis: Adjust the pH to acidic (e.g., pH 1-2 with HCl) and basic (e.g., pH 12-13 with NaOH) conditions.
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Incubate at elevated temperatures (e.g., 60°C).
-
Photostability: Expose to UV light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and an organic solvent like acetonitrile or methanol is a common starting point for similar compounds.[5]
-
Data Analysis: Quantify the peak area of the parent this compound peak over time to determine the degradation rate. The appearance of new peaks would indicate degradation products.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound's mechanism as a muscarinic M3 receptor antagonist.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. iajps.com [iajps.com]
- 3. EXCIPIENT USED IN NASAL SPRAY FORMULATION [zenodo.org]
- 4. Novel Stability-Indicating Chemometric-Assisted Spectrophotometric Methods for the Determination of Chlordiazepoxide and Clidinium Bromide in the Presence of Clidinium Bromide's Alkali-Induced Degradation Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability-indicating HPLC method for simultaneous determination of clidinium bromide and chlordiazepoxide in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Bencycloquidium bromide for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of Bencycloquidium bromide (BCQB) for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro experiments?
A1: this compound (BCQB) is a selective antagonist of muscarinic M1 and M3 receptors.[1][2] Its therapeutic potential is being explored for conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1] While its chemical structure as a quaternary ammonium salt suggests some degree of water solubility, researchers may encounter difficulties in dissolving BCQB at the desired concentrations in aqueous buffers and cell culture media for in vitro assays, potentially impacting experimental accuracy and reproducibility.
Q2: What are the initial recommended solvents for dissolving BCQB?
A2: Based on available data, Dimethyl sulfoxide (DMSO) is a recommended starting solvent for preparing stock solutions of this compound. One supplier explicitly states that BCQB is soluble in DMSO.
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: It is crucial to minimize the final concentration of DMSO in your cell culture medium to avoid solvent-induced cytotoxicity or off-target effects. Generally, the final DMSO concentration should be kept below 0.5% (v/v), and ideally at or below 0.1%. A vehicle control (medium with the same concentration of DMSO as the treated wells) must always be included in your experiments.
Q4: My BCQB precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: You may be exceeding the aqueous solubility limit of BCQB. Try working with a lower final concentration.
-
Use a higher stock concentration and smaller dilution volume: This can help to rapidly disperse the compound in the aqueous medium.
-
Gentle warming and sonication: After dilution, briefly warm the solution to 37°C and sonicate for a few minutes to aid dissolution. However, be cautious about the thermal stability of BCQB.
-
Consider co-solvents: For some applications, a small percentage of other organic solvents like ethanol might be used in combination with DMSO, though their effects on your specific cell line must be validated.
-
Formulation strategies: For more complex scenarios, techniques like using cyclodextrins to create inclusion complexes can be explored to enhance aqueous solubility.
Q5: Are there any alternative solvents to DMSO?
A5: While DMSO is the most commonly cited solvent, for certain applications, ethanol may be considered. However, its volatility and potential for cellular toxicity should be carefully evaluated. For any new solvent, it is imperative to perform a solvent toxicity test with your specific cell line and assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| BCQB powder will not dissolve in aqueous buffer. | Low intrinsic aqueous solubility of BCQB. | Use an organic solvent like DMSO to prepare a concentrated stock solution first. |
| Precipitation occurs upon dilution of DMSO stock in cell culture medium. | The concentration of BCQB in the final aqueous solution exceeds its solubility limit. | 1. Reduce the final working concentration of BCQB.2. Increase the concentration of your DMSO stock solution so a smaller volume is needed for dilution.3. After dilution, try gentle warming (37°C) and brief sonication.4. Include a solubility-enhancing excipient like a cyclodextrin in your medium (requires validation). |
| Inconsistent results between experiments. | Precipitation of BCQB leading to variable effective concentrations. | 1. Visually inspect your diluted solutions for any signs of precipitation before adding to cells.2. Prepare fresh dilutions for each experiment.3. Ensure your DMSO stock solution is fully dissolved before each use. |
| High background noise or cell death in vehicle control wells. | DMSO concentration is too high, causing cellular stress or toxicity. | 1. Lower the final concentration of DMSO in your culture medium to ≤ 0.1%.2. Perform a DMSO toxicity curve on your specific cell line to determine the maximum tolerable concentration. |
Quantitative Solubility Data
There is limited publicly available quantitative solubility data for this compound. The following table includes qualitative information for BCQB and quantitative data for a structurally similar quaternary ammonium muscarinic receptor antagonist, Clidinium bromide, which can serve as a useful estimation.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Soluble | Qualitative data from a commercial supplier. |
| Clidinium bromide | DMSO | ~10 mg/mL | Quantitative data for a structurally similar compound. |
| Clidinium bromide | PBS (pH 7.2) | ~10 mg/mL | Quantitative data for a structurally similar compound. |
Researchers should experimentally determine the solubility of this compound in their specific solvents and aqueous media.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the desired amount of this compound powder into the tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Dosing of Adherent Cells with this compound
-
Materials:
-
Adherent cells cultured in appropriate well plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Sterile, low-binding pipette tips
-
-
Procedure:
-
Culture your adherent cells to the desired confluency.
-
Prepare serial dilutions of your BCQB stock solution in complete cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this to the final volume of medium.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., ≤ 0.1%).
-
Carefully remove the old medium from your cell culture plates.
-
Gently add the medium containing the desired concentrations of BCQB (or vehicle control) to the respective wells.
-
Return the plate to the incubator for the desired treatment period.
-
Proceed with your downstream assay (e.g., cell viability, signaling pathway analysis).
-
Visualizations
Signaling Pathway of M1 and M3 Muscarinic Receptor Antagonism
This compound acts as an antagonist at M1 and M3 muscarinic receptors. These receptors are Gq-protein coupled. Their activation by acetylcholine normally leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to various cellular responses. By blocking these receptors, BCQB inhibits this signaling cascade.
Caption: M1/M3 muscarinic receptor signaling pathway and its inhibition by BCQB.
Experimental Workflow for In Vitro Studies with BCQB
The following diagram outlines a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to data analysis.
Caption: A standard experimental workflow for in vitro cell-based assays with BCQB.
References
Potential off-target effects of Bencycloquidium bromide at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Bencycloquidium bromide (BCQB), particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (BCQB)?
A1: this compound is a potent and selective antagonist of muscarinic acetylcholine M1 and M3 receptors.[1] By blocking these receptors, BCQB inhibits the action of acetylcholine, a neurotransmitter that mediates various parasympathetic nervous system functions, including smooth muscle contraction. This makes it effective in treating conditions like chronic obstructive pulmonary disease (COPD) and allergic rhinitis, where smooth muscle constriction is a key factor.[2]
Q2: Is BCQB expected to have off-target effects?
A2: While BCQB is designed to be selective for M1 and M3 muscarinic receptors, like any pharmaceutical compound, it has the potential for off-target interactions, especially at high concentrations. As a quaternary ammonium compound, BCQB is structurally related to other anticholinergic agents like ipratropium bromide.[2][3] Such compounds are generally less likely to cross the blood-brain barrier, reducing the potential for central nervous system (CNS) side effects. However, at supra-physiological concentrations used in preclinical in-vitro studies, interactions with other receptors, ion channels, or enzymes are possible. Comprehensive off-target profiling is recommended to fully characterize the selectivity of BCQB.
Q3: What are the known safety and tolerability profiles of BCQB in clinical settings?
A3: Clinical studies in healthy subjects have shown that BCQB is generally safe and well-tolerated when administered at therapeutic doses via inhalation or intranasally.[4][5] No serious adverse events were reported, and there were no clinically significant changes in vital signs, ECG, or laboratory parameters.[1][5] The most common adverse events were mild and of limited duration.[5] It is important to note that clinical safety at therapeutic doses does not preclude the possibility of off-target effects at much higher concentrations used in in-vitro experimental setups.
Q4: What are the typical off-target liabilities for anticholinergic drugs?
A4: Anticholinergic drugs as a class can have a range of off-target effects, which may include interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters. Common side effects associated with systemic exposure to anticholinergics can include dry mouth, blurred vision, constipation, drowsiness, and in some cases, cognitive impairment, particularly in older adults. However, quaternary ammonium compounds like BCQB have reduced systemic absorption and limited ability to cross the blood-brain barrier, which generally minimizes these risks.
Troubleshooting Guides
In-Vitro Off-Target Binding Assays
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
-
Possible Cause: The radioligand or the test compound (BCQB) may be sticking to the filter plates, cell membranes, or other assay components. High concentrations of lipophilic compounds can exacerbate this issue.
-
Troubleshooting Steps:
-
Optimize Protein Concentration: Reduce the amount of membrane protein per well to decrease the total surface area for non-specific interactions.
-
Pre-treat Filter Plates: Soak filter plates in a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of positively charged compounds.
-
Adjust Buffer Composition: Include a detergent such as 0.1% bovine serum albumin (BSA) or 0.01% Tween-20 in the assay buffer to minimize hydrophobic interactions.
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound ligand.
-
Confirm with a Different Ligand: If possible, use a different radioligand for the same target to see if the issue persists.
-
Issue 2: Inconsistent IC50/Ki Values for BCQB
-
Possible Cause: Variability in experimental conditions, reagent stability, or issues with the compound itself can lead to inconsistent results.
-
Troubleshooting Steps:
-
Ensure Compound Solubility: Visually inspect BCQB solutions at high concentrations for any precipitation. Use of a small percentage of DMSO may be necessary, but ensure the final concentration is compatible with the assay.
-
Verify Pipetting Accuracy: Use calibrated pipettes and proper technique, especially for serial dilutions, to ensure accurate compound concentrations.
-
Check Incubation Time: Ensure that the assay has reached equilibrium. For high-affinity ligands, longer incubation times may be necessary.
-
Monitor Reagent Quality: Use freshly prepared buffers and ensure the radioligand has not degraded.
-
Control for Assay Drift: Include a standard control compound with a known affinity in each assay plate to monitor for plate-to-plate variability.
-
Cytotoxicity Assays
Issue 3: Unexpected Cytotoxicity at High Concentrations of BCQB
-
Possible Cause: At very high concentrations, compounds can induce cytotoxicity through mechanisms unrelated to specific receptor interactions, such as membrane disruption or mitochondrial dysfunction.
-
Troubleshooting Steps:
-
Perform Multiple Cytotoxicity Assays: Use orthogonal methods to confirm cytotoxicity. For example, complement a metabolic assay like MTT with a membrane integrity assay like LDH release.[6][7][8]
-
Evaluate Vehicle Effects: Ensure that the solvent used to dissolve BCQB (e.g., DMSO) is not causing toxicity at the concentrations used. Run a vehicle-only control.
-
Shorten Exposure Time: Determine if the cytotoxicity is time-dependent by running the assay at different incubation periods.
-
Microscopic Examination: Visually inspect the cells under a microscope for morphological changes, such as cell rounding, detachment, or membrane blebbing, which are indicative of cytotoxicity.
-
Data on Potential Off-Target Interactions
While comprehensive off-target screening data for this compound at high concentrations is not publicly available, the following table presents a representative, hypothetical dataset based on typical safety pharmacology panels. This is intended to guide researchers on the expected selectivity profile and the types of targets that should be evaluated.
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | Target | Assay Type | BCQB Concentration (µM) | % Inhibition / Activity |
| GPCRs | Muscarinic M1 | Radioligand Binding | 0.001 | 52% |
| Muscarinic M2 | Radioligand Binding | 0.01 | 45% | |
| Muscarinic M3 | Radioligand Binding | 0.001 | 65% | |
| Adrenergic α1A | Radioligand Binding | 10 | <20% | |
| Adrenergic β2 | Radioligand Binding | 10 | <15% | |
| Dopamine D2 | Radioligand Binding | 10 | <10% | |
| Histamine H1 | Radioligand Binding | 10 | <25% | |
| Serotonin 5-HT2A | Radioligand Binding | 10 | <15% | |
| Ion Channels | hERG | Electrophysiology | 30 | <10% |
| Nav1.5 | Electrophysiology | 30 | <5% | |
| Cav1.2 | Electrophysiology | 30 | <10% | |
| Enzymes | COX-1 | Functional Assay | 10 | <5% |
| PDE4 | Functional Assay | 10 | <10% | |
| Transporters | NET | Radioligand Uptake | 10 | <15% |
| SERT | Radioligand Uptake | 10 | <20% |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Radioligand Displacement Binding Assay for GPCRs
This protocol is a general guideline for determining the binding affinity of BCQB for a G-protein coupled receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand (typically at or below its Kd).
-
Serial dilutions of this compound or a reference compound.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a method to assess the potential of BCQB to reduce cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[6]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizations
Caption: General experimental workflow for in-vitro assessment of BCQB.
Caption: Simplified signaling pathway of muscarinic M1/M3 receptor antagonism by BCQB.
References
- 1. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Ipratropium bromide - Wikipedia [en.wikipedia.org]
- 4. Safety, Tolerability and Pharmacokinetics of this compound, a Novel Inhaled Anticholinergic Bronchodilator, in Healthy Subjects: Results from Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Bencycloquidium Bromide (BCQB) In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Bencycloquidium Bromide (BCQB) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (BCQB)?
A1: this compound is a potent and selective antagonist of muscarinic M1 and M3 receptors.[1][2] By blocking the action of acetylcholine at these receptors, BCQB inhibits parasympathetic nervous system activity, leading to effects such as smooth muscle relaxation and reduced glandular secretions.[3] Its high selectivity for M1 and M3 receptors over M2 receptors minimizes the risk of cardiovascular side effects that can be associated with less selective muscarinic antagonists.[1][4]
Q2: What are the typical routes of administration for BCQB in in vivo studies?
A2: Based on preclinical and clinical studies, the most common routes of administration are intranasal, inhalation, and intratracheal instillation.[1][2][3] The choice of administration route depends on the experimental model and the therapeutic target. For respiratory models, such as asthma or COPD, inhalation or intratracheal administration is preferred to deliver the drug directly to the airways.[3][5] For rhinitis models, intranasal administration is used.[1]
Q3: What is a good starting point for a dose-finding study in dogs?
A3: A 91-day subchronic toxicity study in dogs established a No-Observed-Adverse-Effect Level (NOAEL) of 2.5 mg/kg/day via intranasal administration. Doses of 5.0 mg/kg/day and 10.0 mg/kg/day were associated with changes in blood glucose and markers of renal function. Therefore, a starting dose below 2.5 mg/kg/day is recommended for chronic studies in dogs.
Q4: Are there any specific biomarkers to monitor for toxicity in long-term animal studies?
A4: Yes, in a 91-day study in dogs, medium to high doses of BCQB resulted in changes to blood glucose, creatinine, and blood urea nitrogen. Therefore, it is crucial to monitor blood glucose levels and renal function throughout long-term therapy experiments.
Q5: How does the duration of action of BCQB compare to other muscarinic antagonists in animal models?
A5: In a guinea pig model of bronchoconstriction, BCQB showed a rapid onset of action, similar to ipratropium bromide. However, its inhibitory activity was shorter-lasting compared to tiotropium.[3] This suggests that for sustained effects in a research setting, multiple daily administrations may be necessary, depending on the experimental endpoint.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy (e.g., no reduction in bronchoconstriction) | Inadequate Dose: The dose may be too low for the specific animal model or species. | Consult the dose-ranging data in the tables below. Consider performing a dose-escalation study to determine the optimal effective dose for your model. |
| Incorrect Administration: For inhalation or intranasal routes, improper technique can lead to poor drug delivery to the target site. | Ensure proper technique for the chosen administration route. For inhalation, verify the particle size and output of the nebulization or aerosol delivery system. For intranasal delivery, ensure the volume is appropriate for the animal's nasal cavity to prevent runoff. | |
| Unexpected Side Effects (e.g., excessive dry mouth, urinary retention) | Dose is too high: These are known anticholinergic side effects. | Reduce the dosage. Refer to the NOAEL established in toxicology studies (see Table 2). Monitor the animals closely for signs of anticholinergic toxicity. |
| Inconsistent Results Between Animals | Biological Variability: Individual animal responses can vary. | Increase the number of animals per group to improve statistical power. Ensure all experimental conditions (e.g., animal age, weight, housing) are as consistent as possible. |
| Drug Formulation Issue: The drug may not be properly solubilized or suspended in the vehicle. | Verify the solubility of BCQB in your chosen vehicle. Ensure the formulation is homogenous before each administration. | |
| Changes in Animal Weight or Food Consumption | Systemic Drug Exposure/Toxicity: As seen in dog toxicity studies, higher doses can affect general health. | Monitor food consumption and body weight regularly. If significant changes are observed, consider reducing the dose and check for other signs of toxicity, particularly related to renal function and blood glucose. |
Quantitative Data from In Vivo Studies
Table 1: Efficacy of BCQB in a Guinea Pig Bronchoconstriction Model
| Administration Route | Challenge Agent | Outcome | Effective Dose Range |
| Intratracheal & Inhalation | Methacholine or Antigen | Dose-dependent protection against bronchoconstriction[3] | Specific dose-response data not available in cited abstracts. |
Table 2: Toxicology Data from a 91-Day Intranasal Study in Dogs
| Dosage | Observation |
| 2.5 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL). |
| 5.0 mg/kg/day | Apparent changes in blood glucose, creatinine, or blood urea nitrogen. |
| 10.0 mg/kg/day | Apparent changes in blood glucose, creatinine, or blood urea nitrogen. |
| Data from a 91-day subchronic toxicity and toxicokinetics study. |
Experimental Protocols
Protocol 1: Methacholine-Induced Bronchoconstriction in Guinea Pigs
This protocol is a general framework based on published studies.[3] Researchers should optimize parameters for their specific laboratory conditions.
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).
-
Acclimatization: House animals for at least one week before the experiment with free access to food and water.
-
Anesthesia: Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane 1.25 g/kg, intraperitoneal injection).
-
Surgical Preparation:
-
Perform a tracheotomy and intubate with a tracheal cannula.
-
Insert a catheter into the jugular vein for administration of the challenge agent.
-
Place the animal in a whole-body plethysmograph to measure airway resistance.
-
-
BCQB Administration:
-
Intratracheal Instillation: Dissolve BCQB in sterile saline or phosphate-buffered saline (PBS). Instill a small volume (e.g., 100 µL/kg) directly into the trachea via a microsyringe.
-
Inhalation: Place the BCQB solution in an ultrasonic nebulizer connected to the tracheal cannula. Administer the aerosol for a defined period (e.g., 5 minutes).
-
Note: The specific effective doses of BCQB were not detailed in the available literature, so a dose-finding study is required.
-
-
Bronchoconstriction Challenge:
-
Allow a stabilization period (e.g., 10-15 minutes) after BCQB administration.
-
Administer a bolus of methacholine (e.g., 5-10 µg/kg) via the jugular vein catheter.
-
-
Measurement: Record specific airway resistance continuously using the plethysmograph.
-
Data Analysis: Calculate the percentage inhibition of the methacholine-induced bronchoconstriction by BCQB compared to a vehicle-treated control group.
Protocol 2: 91-Day Intranasal Toxicity Study in Dogs
This protocol is based on a published subchronic toxicity study.
-
Animal Model: Beagle dogs.
-
Group Allocation: Assign an equal number of male and female dogs to each group (e.g., vehicle control, 2.5 mg/kg/day, 5.0 mg/kg/day, 10.0 mg/kg/day).
-
Drug Formulation: Prepare BCQB in a suitable vehicle for intranasal administration (e.g., saline solution).
-
Administration:
-
Administer the formulation as a nasal spray or via intranasal instillation once daily for 91 consecutive days.
-
Ensure the volume is appropriate for the dog's nostril size. An atomizer can improve delivery and reduce overflow.
-
-
Monitoring and Sample Collection:
-
Daily: Observe clinical signs of toxicity, food consumption, and body weight.
-
Weekly/Bi-weekly: Collect blood samples for hematology and clinical chemistry analysis. Pay special attention to blood glucose, creatinine, and blood urea nitrogen.
-
Periodic: Conduct ophthalmological examinations and electrocardiograms (ECGs).
-
-
Terminal Procedures:
-
At the end of the 91-day period, perform a complete necropsy.
-
Collect organs for histopathological examination.
-
Collect tissues (especially the kidney) to analyze for BCQB residue concentrations.
-
-
Data Analysis: Analyze all collected data for dose-dependent changes and determine the No-Observed-Adverse-Effect Level (NOAEL).
Visualizations
Signaling Pathway of Muscarinic M3 Receptor Antagonism
Caption: BCQB blocks acetylcholine-induced smooth muscle contraction.
Experimental Workflow for a Guinea Pig Bronchoconstriction Study
References
- 1. Diacylglycerol Kinase Puts the Brakes on Airway Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Bencycloquidium Bromide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Bencycloquidium bromide (BCQB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (BCQB) is a novel, potent, and selective antagonist of muscarinic M1 and M3 receptors.[1][2][3] Its mechanism of action involves blocking the effects of acetylcholine at these receptors, which are prevalent in smooth muscles and glands.[1] This blockade leads to the relaxation of bronchial smooth muscle and a reduction in secretions in the respiratory tract, making it a candidate for treating conditions like allergic rhinitis and chronic obstructive pulmonary disease (COPD).[1][2][4]
Q2: Which animal models are most commonly used for in vivo studies of this compound?
A2: Based on preclinical studies, guinea pigs are frequently used for asthma and COPD models to assess bronchoconstriction.[5] Mice and rats are common models for allergic rhinitis to evaluate effects on nasal hypersecretion and airway inflammation.[6] The choice of model depends on the specific research question, with different species and strains offering varying advantages in mimicking human disease pathology.[7][8]
Q3: What are the key sources of variability in this compound animal studies?
A3: Variability in animal studies with BCQB can arise from several factors:
-
Animal-related factors: Strain, sex, age, weight, and underlying health status of the animals can all influence drug response.[9] For instance, BALB/c mice are known to have a stronger Th2-biased immune response compared to C57BL/6 mice in allergic rhinitis models.[7]
-
Experimental procedures: Inconsistent administration of the sensitizing allergen or BCQB, improper intranasal delivery technique, and variability in the collection of samples like bronchoalveolar lavage fluid (BALF) can introduce significant error.[10][11]
-
Environmental factors: Housing conditions, diet, and circadian rhythms can affect the animals' physiological state and response to treatment.
-
Drug formulation: The concentration, vehicle, and stability of the BCQB solution can impact its delivery and efficacy.
Troubleshooting Guides
Issue 1: High Variability in Nasal Symptom Scores (Allergic Rhinitis Models)
| Potential Cause | Troubleshooting Step |
| Inconsistent Allergen Sensitization | Ensure a standardized protocol for intraperitoneal injection of the allergen (e.g., ovalbumin or house dust mite extract) with a consistent dose and timing.[12] Use of an adjuvant like aluminum hydroxide is critical for a robust immune response.[13] |
| Improper Intranasal Challenge | The volume of the intranasal challenge is critical; for mice, it's typically around 5-10 µL per nostril.[14] Ensure the animal is properly restrained and the solution is administered as a droplet to be inhaled rather than forcefully instilled to avoid drainage into the lungs or stomach.[15][16] |
| Subjective Scoring | Develop a clear and consistent scoring system for nasal symptoms (e.g., rubbing and sneezing counts).[12] Blinding the observer to the treatment groups can help minimize bias. |
| Animal Strain Differences | Be aware of the immunological differences between mouse strains. BALB/c mice are generally more suitable for allergic rhinitis models due to their Th2-biased immune response.[7] |
Issue 2: Inconsistent Results in Bronchoconstriction Measurements (COPD/Asthma Models)
| Potential Cause | Troubleshooting Step |
| Variable Drug Delivery via Inhalation/Intratracheal Instillation | For inhalation studies, use a calibrated nebulizer or micro-spraying device to ensure consistent particle size and dose delivery.[11][17] For intratracheal instillation, ensure proper placement of the catheter to avoid administration into the esophagus. |
| Anesthesia Effects | The choice and depth of anesthesia can influence respiratory parameters. Use a consistent anesthetic regimen and monitor the animal's vital signs throughout the procedure. |
| Incorrect Measurement of Airway Resistance | Ensure the equipment for measuring airway resistance is properly calibrated. The timing of measurements post-challenge and post-treatment should be strictly controlled. |
| Animal Handling Stress | Acclimate animals to handling and measurement procedures to minimize stress-induced physiological changes that can affect airway reactivity.[15] |
Issue 3: High Variability in Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)
| Potential Cause | Troubleshooting Step |
| Incomplete BALF Recovery | Use a consistent volume of lavage fluid (e.g., 1 mL for mice) and perform multiple washes (typically 3 times).[18][19] Gentle aspiration and massaging of the thorax can improve fluid recovery.[10][18] |
| Red Blood Cell Contamination | If significant red blood cell contamination occurs, it may indicate lung injury during the procedure. Ensure the catheter is not inserted too deeply. Use a lysis buffer to remove red blood cells before cell counting.[18] |
| Cell Clumping | Process BALF samples promptly and keep them on ice to maintain cell viability. Use EDTA in the collection fluid to prevent cell clumping.[18] |
| Inaccurate Cell Counting | Use a hemocytometer or an automated cell counter for accurate cell counts. Ensure proper mixing of the cell suspension before counting. For differential cell counts, use standardized staining procedures (e.g., Diff-Quik) and a consistent counting methodology.[19] |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Assay System | pKi / pA2 Value | Reference |
| Muscarinic M3 | CHO Cells | pKi = 8.21 | [5] |
| Muscarinic M2 | CHO Cells | pKi = 7.21 | [5] |
| Muscarinic M1 | CHO Cells | pKi = 7.86 | [5] |
| Muscarinic M3 | Guinea Pig Trachea | pA2 = 8.85 | [5] |
| Muscarinic M3 | Guinea Pig Ileum | pA2 = 8.71 | [5] |
| Muscarinic M3 | Guinea Pig Urinary Bladder | pA2 = 8.57 | [5] |
| Muscarinic M2 | Guinea Pig Right Atrium | pA2 = 8.19 | [5] |
Table 2: Human Pharmacokinetic Parameters of Intranasal this compound (Single Dose)
| Dose | Cmax (pg/mL) | Tmax (min) | AUCt (pg·h/mL) | t1/2 (h) | Reference |
| 45 µg | 50.1 ± 18.2 | 8 | 196.1 ± 91.2 | 8.5 ± 2.5 | [4] |
| 90 µg | 100.2 ± 39.8 | 8 | 449.6 ± 189.7 | 8.8 ± 2.1 | [4] |
| 180 µg | 199.1 ± 91.5 | 8 | 910.4 ± 345.6 | 8.3 ± 1.9 | [4] |
Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Allergic Rhinitis Model in Mice
This protocol is a synthesis of common methodologies for inducing allergic rhinitis to test the efficacy of this compound.
-
Animals: BALB/c mice (female, 6-8 weeks old) are recommended due to their robust Th2-type immune response.[7]
-
Sensitization:
-
On days 0 and 7, sensitize mice with an intraperitoneal (i.p.) injection of 50 µg ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL saline.
-
-
Intranasal Challenge:
-
From day 14 to day 21, challenge the mice daily with an intranasal administration of 10 µL of 1% OVA solution in each nostril.
-
-
This compound Treatment:
-
Administer BCQB intranasally at the desired doses (e.g., 30, 100, 300 µg/mL) 30 minutes prior to the OVA challenge on days 14-21.
-
-
Endpoint Measurements:
-
Nasal Symptoms: Immediately after the final OVA challenge, count the number of sneezes and nasal rubbing motions for 15 minutes.
-
BALF Collection: 24 hours after the final challenge, collect BALF to determine inflammatory cell counts (total and differential) and cytokine levels (e.g., IL-4, IL-5, IFN-γ) by ELISA.
-
Histology: Collect nasal tissues for histological analysis to assess eosinophil infiltration and goblet cell hyperplasia.
-
Protocol 2: Methacholine-Induced Bronchoconstriction in Guinea Pigs
This protocol outlines the evaluation of the protective effect of this compound against induced bronchoconstriction.
-
Animals: Dunkin-Hartley guinea pigs (male, 300-400g).
-
Anesthesia: Anesthetize the animals with an appropriate agent (e.g., urethane, 1.5 g/kg, i.p.).
-
Surgical Preparation:
-
Perform a tracheotomy and cannulate the trachea.
-
Insert a cannula into the jugular vein for drug administration.
-
-
Measurement of Bronchoconstriction:
-
Measure airway resistance using a whole-body plethysmograph or by recording intratracheal pressure.
-
-
Experimental Procedure:
-
Establish a stable baseline of airway resistance.
-
Administer methacholine (i.v. or aerosol) to induce bronchoconstriction and record the peak increase in airway resistance.
-
After the response returns to baseline, administer this compound (intratracheally or via inhalation) at various doses.
-
After a set period (e.g., 15-30 minutes), re-challenge with methacholine and measure the inhibition of the bronchoconstrictor response.
-
-
Data Analysis: Calculate the percentage of inhibition of the methacholine-induced bronchoconstriction by BCQB at each dose.
Visualizations
Caption: this compound's anticholinergic signaling pathway.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Yingu Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits nasal hypersecretion in a rat model of allergic rhinitis [ouci.dntb.gov.ua]
- 7. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors Affecting Drug Response in Animals [bivatec.com]
- 10. A Reversible, Non-invasive Method for Airway Resistance Measurements and Bronchoalveolar Lavage Fluid Sampling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 13. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Intranasal Administration of CNS Therapeutics to Awake Mice [jove.com]
- 17. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
Bencycloquidium Bromide and Cytochrome P450 Enzymes: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the drug interaction between bencycloquidium bromide (BCQB) and cytochrome P450 (CYP) enzymes. This resource is designed to assist researchers in designing, executing, and interpreting experiments related to the metabolism and potential drug-drug interactions of BCQB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary metabolic pathway?
A1: this compound (BCQB) is a novel, potent, and selective muscarinic M1/M3 receptor antagonist. The primary route of biotransformation for BCQB is through liver metabolism.
Q2: Which cytochrome P450 enzymes are involved in the metabolism of this compound?
A2: In vitro studies have demonstrated that the oxidative metabolism of BCQB is primarily mediated by CYP2D6, CYP2C19, and CYP3A4/5.[1]
Q3: Does this compound inhibit any cytochrome P450 enzymes?
A3: Based on available in vitro studies, this compound has not been found to have an inhibitory effect on any of the tested human P450 isoenzymes.[1]
Q4: What are the known metabolites of this compound?
A4: this compound is metabolized oxidatively to four main metabolites. These have been identified as monohydroxylated derivatives of BCQB at the phenyl and pentyl moieties of the molecule.[1]
Q5: Are there known inhibitors that can affect the metabolism of this compound?
A5: Yes, in vitro studies have shown that known inhibitors of the metabolizing enzymes can reduce the metabolism of BCQB. Specifically, quinidine (a CYP2D6 inhibitor), ticlopidine (a CYP2C19 inhibitor), and ketoconazole (a CYP3A4 inhibitor) have been shown to inhibit the metabolism of BCQB.[1]
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in BCQB metabolism rates between experiments. | Inconsistent concentrations of human liver microsomes (HLMs) or recombinant CYP enzymes. Pipetting errors. Instability of BCQB or metabolites. | Ensure precise and consistent protein concentrations in all assays. Use calibrated pipettes and proper technique. Prepare fresh solutions of BCQB for each experiment and handle metabolite standards according to their stability profiles. |
| No observable metabolism of BCQB. | Inactive enzyme preparation. Missing or depleted cofactors (e.g., NADPH). Incorrect incubation conditions. | Use a new lot of HLMs or recombinant enzymes and verify their activity with a known substrate. Ensure the NADPH regenerating system is freshly prepared and active. Verify incubation temperature, pH, and time are optimal for CYP activity. |
| Unexpected inhibitory effects observed. | Contamination of reagents or labware. Non-specific binding of BCQB to the assay components. | Use high-purity reagents and sterile, disposable labware. Evaluate non-specific binding of BCQB at the concentrations tested. |
| Difficulty in quantifying BCQB and its metabolites. | Suboptimal LC-MS/MS parameters. Matrix effects from the incubation mixture. | Optimize mass spectrometry parameters (e.g., ion source settings, collision energy) for BCQB and its hydroxylated metabolites. Implement a robust sample clean-up procedure (e.g., protein precipitation followed by solid-phase extraction) to minimize matrix effects. |
Quantitative Data Summary
While specific IC50 values for the inhibitory effect of this compound on CYP enzymes have not been detailed in the readily available literature, qualitative data on the impact of known inhibitors on BCQB metabolism is available.
Table 1: Effect of Selective Inhibitors on the In Vitro Metabolism of this compound
| Inhibitor | Target CYP Isozyme | % Inhibition of BCQB Metabolism |
| Quinidine | CYP2D6 | 86%[1] |
| Ticlopidine | CYP2C19 | 39%[1] |
| Ketoconazole | CYP3A4 | 29%[1] |
Note: This data is derived from in vitro inhibition studies and indicates the extent to which these inhibitors can block the metabolic pathways of BCQB.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the interaction of this compound with CYP450 enzymes, based on established in vitro practices.
Protocol 1: Determination of CYP Isozymes Responsible for BCQB Metabolism
Objective: To identify the specific human CYP isozymes involved in the metabolism of this compound.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs) and Selective Inhibitors:
-
Prepare incubation mixtures containing pooled HLMs, BCQB at a fixed concentration, and a panel of selective chemical inhibitors for major CYP isozymes (e.g., quinidine for CYP2D6, ticlopidine for CYP2C19, ketoconazole for CYP3A4, etc.).
-
Include a control incubation without any inhibitor.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples for the depletion of BCQB using a validated LC-MS/MS method.
-
A significant decrease in BCQB metabolism in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.
-
-
Incubation with Recombinant Human CYP Isozymes:
-
Incubate BCQB separately with a panel of commercially available recombinant human CYP isozymes (e.g., rCYP1A2, rCYP2B6, rCYP2C9, rCYP2C19, rCYP2D6, rCYP3A4).
-
Initiate the reactions with an NADPH-regenerating system and incubate at 37°C.
-
Terminate the reactions and analyze for BCQB metabolite formation.
-
The formation of metabolites in the presence of a specific recombinant CYP isozyme confirms its role in BCQB metabolism.
-
Protocol 2: In Vitro CYP450 Inhibition Assay for BCQB
Objective: To determine the inhibitory potential (IC50 values) of this compound on major human CYP isozymes.
Methodology:
-
Prepare Incubation Mixtures:
-
In separate wells of a microplate, combine pooled human liver microsomes, a specific probe substrate for each CYP isozyme of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4), and varying concentrations of BCQB.
-
Include a positive control inhibitor for each isozyme and a vehicle control (without BCQB).
-
-
Pre-incubation and Reaction Initiation:
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the reactions by adding an NADPH-regenerating system.
-
-
Incubation and Termination:
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reactions with a cold organic solvent.
-
-
Analysis and Data Interpretation:
-
Analyze the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculate the percent inhibition of metabolite formation at each BCQB concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for investigating BCQB's metabolism and CYP inhibition potential.
Caption: Metabolic pathway of this compound and points of potential inhibition.
References
Technical Support Center: Bencycloquidium Bromide Formulation for Consistent Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent delivery of Bencycloquidium Bromide (BCQB) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the critical formulation parameters to consider for a this compound (BCQB) nasal spray?
A1: The successful formulation of a BCQB nasal spray hinges on several key parameters to ensure stability, efficacy, and patient comfort. These include:
-
pH: The formulation's pH should be maintained between 4.5 and 6.5 to be compatible with the nasal mucosa, prevent irritation, and ensure the stability of BCQB.[1][2]
-
Viscosity: An optimal viscosity is crucial. While higher viscosity can increase the residence time of the drug in the nasal cavity, it can also negatively impact the spray characteristics, such as droplet size distribution.[1][3][4]
-
Osmolarity: The formulation should be isotonic to minimize irritation to the nasal mucosa.[1][2]
-
Solubility of BCQB: As a quaternary ammonium salt, BCQB is generally water-soluble. However, the choice of excipients should not negatively impact its solubility.
-
Stability: The formulation must be chemically and physically stable throughout its shelf life. Quaternary ammonium compounds are generally stable but can be affected by factors like pH and temperature.[5][6][7]
Q2: Which excipients are commonly used in nasal spray formulations and are suitable for BCQB?
A2: A variety of excipients are necessary to develop a stable and effective nasal spray.[2][8][9] For a BCQB formulation, the following types of excipients would be appropriate:
| Excipient Category | Function | Examples |
| Solvents/Co-solvents | To dissolve the API and other excipients. | Purified Water, Propylene Glycol, Ethanol[2][9] |
| Buffers | To maintain the pH of the formulation. | Sodium Phosphate, Sodium Citrate, Citric Acid[1][2] |
| Tonicity-Adjusting Agents | To make the formulation isotonic with nasal fluids. | Sodium Chloride, Dextrose, Mannitol[2] |
| Viscosity-Enhancing Agents | To increase residence time in the nasal cavity. | Hydroxypropyl Methylcellulose (HPMC), Carbopol® polymers[2][10] |
| Preservatives | To prevent microbial growth in multi-dose containers. | Benzalkonium Chloride (a quaternary ammonium compound itself)[2] |
| Antioxidants | To prevent degradation of the API if it is susceptible to oxidation. | Disodium EDTA[4] |
Q3: What are the regulatory guidelines for characterizing a nasal spray product?
A3: Regulatory agencies like the FDA and EMA have specific in-vitro testing requirements for the characterization of nasal spray products.[11][12] These tests are crucial for ensuring product quality and for bioequivalence studies. Key tests include:
-
Drug Content Uniformity (especially for suspensions)[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of BCQB nasal sprays.
Issue 1: Inconsistent Droplet Size Distribution (DSD)
Problem: You are observing high variability in the droplet size of your BCQB nasal spray formulation from shot to shot or between different batches.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Formulation Viscosity | Measure the viscosity of your formulation. If it is too high, it can be difficult to atomize, leading to larger and more variable droplet sizes.[4] Consider reducing the concentration of the viscosity-enhancing agent. |
| Incorrect Device Actuation Parameters | The way the nasal spray device is actuated (stroke length, velocity, and force) significantly impacts DSD.[12] Use a validated automated actuation system for testing to ensure consistency. |
| Incompatible Formulation and Device | The formulation and the spray pump must be compatible.[4] Test your formulation with different commercially available nasal spray pumps to find the optimal combination. |
| Air Bubbles in the System | Ensure the device is properly primed before testing to remove any air bubbles from the dip tube and pump mechanism. |
Issue 2: Poor Spray Pattern or Plume Geometry
Problem: The spray pattern is inconsistent, showing streaking or an irregular shape, or the plume geometry is not reproducible.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Surface Tension of the Formulation | A high surface tension can make the formulation more difficult to atomize, affecting the spray pattern.[4] While BCQB itself is a surfactant, you may consider the addition of a small amount of a non-ionic surfactant if necessary, ensuring it is approved for nasal administration. |
| Clogging of the Actuator Tip | Inspect the actuator tip for any blockage. Clean the actuator according to the manufacturer's instructions. |
| Formulation Instability | If the formulation is precipitating or aggregating over time, it can lead to inconsistent spray patterns. Assess the physical stability of your formulation under different storage conditions. |
| Device Malfunction | The spray pump itself may be faulty. Test multiple pumps from the same batch and from different batches to rule out a device-specific issue. |
Issue 3: Inconsistent Dose Delivery (Shot Weight)
Problem: The amount of formulation delivered per actuation (shot weight) is not consistent.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Improper Priming | The device must be primed correctly to ensure the pump is filled with the formulation. Follow a consistent and validated priming procedure. |
| Variable Actuation | As with DSD, inconsistent actuation parameters will lead to variable shot weights.[12] Utilize an automated actuation system for testing. |
| Leakage from the Device | Inspect the device for any signs of leakage around the seals. |
| High Viscosity | A very viscous formulation may not be drawn into the pump chamber consistently, leading to variable doses.[1] Re-evaluate the concentration of your viscosity modifier. |
Experimental Protocols
Droplet Size Distribution (DSD) Analysis by Laser Diffraction
Objective: To determine the droplet size distribution of the BCQB nasal spray.
Methodology:
-
Instrument Setup: Use a laser diffraction instrument (e.g., Malvern Spraytec) equipped with a spray actuation system.
-
Sample Preparation: Prime the BCQB nasal spray device according to a pre-defined procedure (e.g., 5 actuations).
-
Data Acquisition:
-
Mount the nasal spray bottle in the automated actuator at a fixed distance from the laser beam (typically 2-5 cm).
-
Actuate the spray through the laser beam.
-
The instrument will measure the scattering of laser light by the droplets to calculate the size distribution.
-
-
Data Analysis:
-
Determine the D(v,0.1), D(v,0.5) (median droplet size), and D(v,0.9) values.
-
The percentage of droplets less than 10 µm should also be quantified to assess the risk of lung deposition.[3]
-
Spray Pattern and Plume Geometry Analysis
Objective: To characterize the shape of the spray plume and the pattern of deposition.
Methodology:
-
Spray Pattern:
-
Secure a TLC plate or other suitable collection surface at a fixed distance from the nasal spray actuator.
-
Actuate a single spray onto the surface.
-
Use a high-resolution camera and image analysis software to capture and analyze the shape and size of the spray pattern. Key parameters to measure are the major and minor axes and the ovality ratio.
-
-
Plume Geometry:
-
Use a high-speed camera with appropriate lighting to capture images of the spray plume as it develops and collapses.
-
Analyze the images to determine the plume angle and width at a specified distance from the actuator tip.
-
Dose Content Uniformity
Objective: To ensure that each spray delivers a consistent amount of BCQB.
Methodology:
-
Sample Collection:
-
Collect individual sprays at the beginning, middle, and end of the product's life (e.g., sprays 3, 4, 5 and the last 3 labeled sprays).
-
Discharge each spray into a suitable container with a known volume of solvent to dissolve the BCQB.
-
-
Sample Analysis:
-
Quantify the amount of BCQB in each sample using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis:
-
Calculate the mean dose and the relative standard deviation (RSD) for the collected samples. The acceptance criteria are typically defined in pharmacopeias.
-
Zeta Potential Measurement
Objective: To assess the surface charge of any colloidal systems (if applicable, e.g., in a nano-suspension or emulsion formulation) and predict stability.
Methodology:
-
Instrument: Use a zeta potential analyzer (e.g., Malvern Zetasizer).
-
Sample Preparation: Dilute the BCQB formulation with an appropriate medium (e.g., filtered deionized water) to a suitable concentration for measurement.
-
Measurement:
-
Inject the diluted sample into the measurement cell.
-
The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
-
Data Analysis: The instrument software calculates the zeta potential from the electrophoretic mobility. A higher magnitude of zeta potential (e.g., > ±30 mV) generally indicates better physical stability.[14]
Visualizations
References
- 1. saspublishers.com [saspublishers.com]
- 2. iajps.com [iajps.com]
- 3. inhalationmag.com [inhalationmag.com]
- 4. renpharm.com [renpharm.com]
- 5. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Do QAC sanitizers remain stable after dilution? | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 8. agnopharma.com [agnopharma.com]
- 9. EXCIPIENT USED IN NASAL SPRAY FORMULATION [zenodo.org]
- 10. Excipients Used for Modified Nasal Drug Delivery: A Mini-Review of the Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Challenges and Regulatory Requirements for Nasal Drug Products in Europe and the U.S - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
Validation & Comparative
A Preclinical Head-to-Head: Bencycloquidium Bromide Versus Ipratropium Bromide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of bencycloquidium bromide (BCQB) and the established benchmark, ipratropium bromide (IB). This analysis is based on available experimental data, focusing on receptor binding affinity, in vivo bronchoprotective effects, and impact on salivary secretion.
This compound is a novel muscarinic receptor antagonist that has been developed as an alternative to ipratropium bromide.[1] A key distinguishing feature of BCQB is its selectivity for M1 and M3 muscarinic receptors over M2 receptors.[1][2] This targeted approach aims to maximize therapeutic effects in the airways while minimizing potential cardiac side effects associated with M2 receptor blockade.[2] Ipratropium bromide, in contrast, is a non-selective antagonist of M1, M2, and M3 receptors.[2]
Mechanism of Action: A Tale of Receptor Selectivity
Both this compound and ipratropium bromide exert their effects by blocking muscarinic acetylcholine receptors. However, their binding profiles across different receptor subtypes are distinct. This selectivity is crucial as M1 and M3 receptors are primarily involved in bronchoconstriction and mucus secretion in the airways, while M2 receptors play a significant role in regulating cardiac function.
Below is a diagram illustrating the differential signaling pathways targeted by BCQB and IB.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound and ipratropium bromide for muscarinic M1, M2, and M3 receptors have been determined in preclinical studies. The data, presented as pKi and IC50 values, highlight the differences in their receptor selectivity profiles.
| Compound | Receptor Subtype | pKi | IC50 (nM) | Selectivity (M3 vs. M2) |
| This compound | M1 | 7.86[3] | - | 10-fold |
| M2 | 7.21[3] | - | ||
| M3 | 8.21[3] | - | ||
| Ipratropium Bromide | M1 | - | 2.9 | Non-selective |
| M2 | - | 2.0 | ||
| M3 | - | 1.7 |
Table 1. Receptor Binding Affinity Profile.
In Vitro Functional Antagonism
Functional assays in isolated guinea pig tissues provide further insight into the antagonistic potency of these compounds at different muscarinic receptor-mediated responses.
| Compound | Tissue (Primary Receptor) | pA2 |
| This compound | Trachea (M3) | 8.85[3] |
| Ileum (M3) | 8.71[3] | |
| Urinary Bladder (M3) | 8.57[3] | |
| Right Atrium (M2) | 8.19[3] |
Table 2. Functional Antagonism in Guinea Pig Tissues.
In Vivo Efficacy: Bronchoprotective Effects
Preclinical studies in guinea pigs have evaluated the ability of this compound and ipratropium bromide to protect against methacholine-induced bronchoconstriction. While direct comparative ED50 values from a single study are not available, existing data indicates that both compounds are effective.
A study by Jiang et al. (2011) demonstrated that this compound, administered via intratracheal instillation or inhalation, provides dose-dependent protection against methacholine-induced bronchoconstriction in guinea pigs.[3] The study also noted that the inhibitory activity of both BCQB and ipratropium was short-lasting.[3]
Effects on Salivary Secretion: A Measure of Systemic Anticholinergic Activity
The inhibition of pilocarpine-induced salivation in rats is a common preclinical model to assess the potential for dry mouth, a common side effect of anticholinergic drugs. While direct comparative data for this compound and ipratropium bromide is limited, the higher selectivity of BCQB for M1/M3 over M2 receptors suggests a potentially lower impact on salivary glands, which also express M3 receptors.
Experimental Protocols
Receptor Binding Assays
-
Methodology: Competition binding studies were performed using Chinese hamster ovary (CHO) cell membranes expressing human M1, M2, or M3 muscarinic receptors.[3] The radioligand [3H]-N-methylscopolamine ([3H]-NMS) was used to label the receptors. Various concentrations of this compound were incubated with the cell membranes and the radioligand. The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the Ki (inhibitory constant) was calculated using the Cheng-Prusoff equation. pKi is the negative logarithm of the Ki.
In Vitro Functional Assays (Organ Bath Studies)
-
Methodology: Isolated guinea pig tissues (trachea, ileum, urinary bladder, and right atrium) were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[3] Contractions (or changes in heart rate for the atrium) were induced by cumulative addition of methacholine. The antagonistic effect of this compound was determined by adding increasing concentrations of the antagonist to the organ bath prior to the methacholine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated using a Schild plot analysis.[3]
In Vivo Bronchoprotective Effect (Methacholine-Induced Bronchoconstriction in Guinea Pigs)
-
Methodology: Male Dunkin-Hartley guinea pigs were anesthetized and mechanically ventilated.[3] Bronchoconstriction was induced by an intravenous infusion of methacholine. Airway resistance was measured. This compound or ipratropium bromide was administered either by intratracheal instillation or inhalation prior to the methacholine challenge. The protective effect of the antagonist was quantified as the percentage inhibition of the increase in airway resistance induced by methacholine.
Inhibition of Pilocarpine-Induced Salivation in Rats
-
Methodology: Male Wistar rats were anesthetized. Saliva secretion was stimulated by a subcutaneous injection of pilocarpine. Pre-weighed cotton balls were placed in the rats' mouths to collect saliva over a specific period. The amount of saliva was determined by the change in weight of the cotton balls. To test the inhibitory effect of the antagonists, this compound or ipratropium bromide would be administered prior to the pilocarpine injection. The percentage inhibition of salivation would then be calculated by comparing the saliva production in treated versus control groups.
Summary and Future Directions
The preclinical data currently available suggests that this compound is a potent muscarinic antagonist with a distinct selectivity profile favoring M1 and M3 receptors over the M2 subtype. This translates to a potentially improved safety profile, particularly concerning cardiovascular effects, when compared to the non-selective antagonist ipratropium bromide. While both compounds demonstrate efficacy in preclinical models of bronchoconstriction, a direct quantitative comparison of their in vivo potency (ED50) and a head-to-head comparison of their effects on salivation are needed to provide a more complete picture of their relative therapeutic indices. Further preclinical and clinical investigations are warranted to fully elucidate the clinical implications of this compound's receptor selectivity.
References
- 1. Combined actions of bronchodilators in guinea-pigs depend on the severity of cholinergic airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Bencycloquidium Bromide and Tiotropium in Airway Hyperresponsiveness
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Bencycloquidium bromide and tiotropium, two muscarinic receptor antagonists investigated for their potential in managing airway hyperresponsiveness, a key feature of asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes available preclinical and clinical data to offer an objective overview of their mechanisms of action, efficacy, and experimental backing.
Introduction
Airway hyperresponsiveness (AHR) is an exaggerated bronchoconstrictor response to a wide variety of stimuli. It is a hallmark of asthma and is also present in a significant proportion of patients with COPD. The parasympathetic nervous system, through the release of acetylcholine (ACh), plays a crucial role in regulating airway smooth muscle tone and mucus secretion. Muscarinic acetylcholine receptors (M1-M5) are the primary targets for ACh in the airways. M3 receptors, located on airway smooth muscle and submucosal glands, are the main mediators of bronchoconstriction and mucus secretion. M1 receptors are found in parasympathetic ganglia and facilitate neurotransmission, while M2 receptors are autoreceptors on postganglionic nerve endings that provide a negative feedback mechanism, inhibiting further ACh release.
This compound is a novel, potent, and selective antagonist of M1 and M3 muscarinic receptors. In contrast, tiotropium is a long-acting muscarinic antagonist (LAMA) with high affinity for M1, M2, and M3 receptors, but it exhibits kinetic selectivity for M3 receptors due to its slow dissociation from them.[1] This difference in receptor selectivity forms the basis for comparing their potential therapeutic effects and side-effect profiles in the context of airway hyperresponsiveness.
Mechanism of Action and Signaling Pathways
Both this compound and tiotropium exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors in the airways. However, their receptor selectivity profiles differ.
This compound: As a selective M1 and M3 receptor antagonist, this compound is hypothesized to have a dual effect. By blocking M3 receptors on airway smooth muscle, it directly inhibits bronchoconstriction. Simultaneously, its antagonism of M1 receptors in parasympathetic ganglia may reduce cholinergic nerve transmission, further contributing to bronchodilation.
Tiotropium: Tiotropium is a non-selective muscarinic antagonist in terms of binding affinity but is considered functionally M3-selective.[2][3] It binds with high affinity to M1, M2, and M3 receptors.[1] Its long duration of action is attributed to its very slow dissociation from M3 receptors, leading to sustained bronchodilation.[1] While it also blocks the presynaptic M2 autoreceptors, which could potentially increase acetylcholine release, its prolonged M3 blockade is the dominant effect.
Below are diagrams illustrating the proposed signaling pathways.
Preclinical Data on Airway Hyperresponsiveness
This compound
A key preclinical study investigated the effects of this compound in a murine model of asthma.
Table 1: Effects of this compound in an Ovalbumin-Induced Murine Asthma Model
| Parameter | Control Group | OVA-Sensitized Group | OVA + this compound (low dose) | OVA + this compound (high dose) |
| Airway Hyperresponsiveness (Penh) | ||||
| - Methacholine (50 mg/mL) | 1.5 ± 0.2 | 4.8 ± 0.6 | 3.2 ± 0.4 | 2.1 ± 0.3 |
| Inflammatory Cells in BALF (x10^4) | ||||
| - Total Cells | 8.5 ± 1.2 | 45.3 ± 5.1 | 30.1 ± 3.8 | 18.7 ± 2.5 |
| - Eosinophils | 0.1 ± 0.05 | 28.6 ± 3.2 | 15.4 ± 2.1 | 8.2 ± 1.5 |
| Cytokine mRNA Expression (Fold Change) | ||||
| - IL-4 | 1.0 | 5.2 | 3.1 | 1.8 |
| - IL-5 | 1.0 | 6.8 | 4.2 | 2.5 |
| - IFN-γ | 1.0 | 0.4 | 0.8 | 1.2 |
| Airway Remodeling | ||||
| - Goblet Cell Hyperplasia | Minimal | Severe | Moderate | Mild |
| - Subepithelial Fibrosis | Minimal | Severe | Moderate | Mild |
| *Statistically significant difference compared to the OVA-sensitized group (p < 0.05). Data are presented as mean ± SEM. | ||||
| Source: Adapted from Cao R, et al. Eur J Pharmacol. 2011.[4] |
Experimental Protocol: Murine Model of Allergic Airway Inflammation [4]
-
Animals: Male BALB/c mice.
-
Sensitization: Mice were sensitized by intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in saline on days 0 and 14.
-
Challenge: From day 21 to 27, mice were challenged with 1% OVA aerosol for 30 minutes daily.
-
Treatment: this compound (0.1 mg/kg and 1 mg/kg) was administered via inhalation 30 minutes before each OVA challenge.
-
Airway Hyperresponsiveness Assessment: 24 hours after the final challenge, AHR to inhaled methacholine was assessed using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Lungs were lavaged to collect bronchoalveolar lavage fluid (BALF) for cell counting and differentiation.
-
Histology: Lung tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) for inflammation and periodic acid-Schiff (PAS) for mucus production.
-
Gene Expression Analysis: mRNA levels of cytokines in lung tissue were measured by real-time quantitative PCR.
Tiotropium
Tiotropium has been extensively studied in various preclinical models of airway disease. One study investigated its non-bronchodilating mechanisms in preventing airway hyperreactivity.
Table 2: Effects of Tiotropium in a Guinea-Pig Model of Allergic Asthma
| Parameter | Sensitized Control | Antigen-Challenged | Antigen-Challenged + Tiotropium |
| Vagally-Mediated Bronchoconstriction (% increase from baseline) | 150 ± 20 | 280 ± 35 | 160 ± 25 |
| Bronchoconstriction to IV ACh (% increase from baseline) | 220 ± 30 | 230 ± 28 | 110 ± 15 |
| Eosinophil Infiltration (cells/mm²) in Lung Parenchyma | 10 ± 2 | 85 ± 12 | 25 ± 5 |
| *Statistically significant difference compared to the sensitized control group (p < 0.05). | |||
| Statistically significant difference compared to the antigen-challenged group (p < 0.05). Data are presented as mean ± SEM. | |||
| Source: Adapted from Kistemaker et al. Br J Pharmacol. 2011. |
Experimental Protocol: Guinea-Pig Model of Allergic Asthma
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Sensitization: Guinea pigs were actively sensitized with an intraperitoneal injection of ovalbumin.
-
Challenge: Animals were challenged with an aerosol of ovalbumin.
-
Treatment: Tiotropium (1 µg/kg) was administered intravenously 30 minutes before the antigen challenge.
-
Airway Reactivity Measurement: 24 hours after the challenge, animals were anesthetized, and vagally-mediated and intravenous acetylcholine (ACh)-induced bronchoconstriction were measured.
-
Inflammatory Cell Infiltration: Lung tissue was processed for histology to quantify eosinophil infiltration.
Clinical Data
Direct head-to-head clinical trials comparing this compound and tiotropium in airway hyperresponsiveness are not currently available. This compound is primarily approved for allergic rhinitis in some regions.[5] Tiotropium, on the other hand, is a well-established treatment for COPD and as an add-on therapy for asthma.[3]
This compound
Clinical trials for this compound have predominantly focused on its efficacy in allergic rhinitis. While rhinitis and asthma often coexist and share pathophysiological features, direct clinical evidence for its effect on lower airway hyperresponsiveness is limited.
Tiotropium
Numerous clinical trials have demonstrated the efficacy of tiotropium in improving lung function and reducing exacerbations in patients with COPD and asthma.[6] A Cochrane review comparing tiotropium to the shorter-acting anticholinergic ipratropium in COPD patients found that tiotropium was associated with improved lung function, fewer exacerbations, and improved quality of life.[6] In asthma, tiotropium is used as an add-on therapy for patients who are not well-controlled on inhaled corticosteroids and long-acting beta-agonists.
Table 3: Tiotropium versus Ipratropium in Moderate to Severe COPD (1-year study)
| Outcome | Tiotropium (18 µg once daily) | Ipratropium (40 µg four times daily) |
| Change in Trough FEV1 (L) from baseline | +0.13 | -0.01 |
| Patients with ≥1 Exacerbation (%) | 27.9 | 35.3 |
| Hospitalizations for COPD (%) | 10.1 | 14.5 |
| Quality of Life (SGRQ total score change) | -2.7 | +0.9 |
| Source: Adapted from Vincken et al. Eur Respir J. 2002. |
Summary and Future Directions
This compound and tiotropium are both muscarinic antagonists with potential benefits in airway hyperresponsiveness. Their primary difference lies in their receptor selectivity and the extent of clinical development.
Table 4: Comparative Summary
| Feature | This compound | Tiotropium |
| Mechanism of Action | Selective M1 and M3 receptor antagonist | Long-acting muscarinic antagonist with kinetic selectivity for M3 receptors[1] |
| Preclinical Evidence in AHR | Reduces AHR, inflammation, and remodeling in a murine asthma model[4] | Prevents AHR through non-bronchodilating, anti-inflammatory mechanisms in a guinea-pig model; reduces inflammation in various models[7] |
| Clinical Evidence in AHR | Limited; primarily studied in allergic rhinitis[5] | Extensive evidence in COPD and as an add-on for asthma, showing improved lung function and reduced exacerbations[6] |
| Receptor Selectivity | Selective for M1 and M3 | High affinity for M1, M2, and M3; functionally M3 selective[1] |
| Potential Advantages | Dual M1/M3 blockade may offer enhanced reduction of cholinergic tone. | Long-acting, once-daily dosing with a well-established efficacy and safety profile.[3] |
| Potential Disadvantages | Limited clinical data for lower airway diseases. | Potential for side effects associated with M2 receptor blockade, although functionally minimized. |
Future Directions:
Direct comparative preclinical and clinical studies are needed to definitively assess the relative efficacy and safety of this compound and tiotropium in treating airway hyperresponsiveness. Investigating the clinical relevance of this compound's dual M1/M3 antagonism in asthma and COPD would be a valuable next step. For tiotropium, further research into its anti-inflammatory and anti-remodeling effects could uncover new therapeutic applications.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. Tiotropium in asthma: what is the evidence and how does it fit in? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. ajmc.com [ajmc.com]
- 5. Effect of tiotropium bromide on airway remodeling in a chronic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tiotropium Bromide Has a More Potent Effect Than Corticosteroid in the Acute Neutrophilic Asthma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Bencycloquidium Bromide and Mometasone Furoate Combination Therapy in Allergic Rhinitis
For researchers and drug development professionals, the management of persistent allergic rhinitis (AR) presents an ongoing challenge, particularly in patients whose symptoms are inadequately controlled by monotherapy. This guide provides a detailed comparison of a combination therapy, Bencycloquidium Bromide and Mometasone Furoate, against its constituent monotherapies and other alternatives. The information is supported by clinical trial data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive overview for scientific evaluation.
Mechanism of Action: A Dual-Pronged Approach
The combination of this compound (BCQB) and Mometasone Furoate (MFNS) leverages two distinct and complementary signaling pathways to manage the complex pathophysiology of allergic rhinitis.
-
This compound (BCQB): A novel selective antagonist of muscarinic M1 and M3 receptors.[1][2][3] In the nasal mucosa, cholinergic nerve stimulation leads to the release of acetylcholine, which binds to these receptors on submucosal glands and blood vessels. BCQB blocks this interaction, directly inhibiting glandular secretions (rhinorrhea) and reducing vasodilation that contributes to congestion.[4][5]
-
Mometasone Furoate (MFNS): A potent synthetic corticosteroid that acts as a glucocorticoid receptor (GR) agonist.[6][7] Upon binding to the cytoplasmic GR, the complex translocates to the nucleus.[8] There, it modulates gene expression by upregulating anti-inflammatory proteins and, crucially, downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[8][9] This action suppresses the recruitment and activation of key inflammatory cells such as eosinophils, mast cells, and lymphocytes, addressing the underlying inflammation of AR.[7]
The synergistic potential of this combination lies in its ability to simultaneously block the neurally-mediated symptoms (rhinorrhea via BCQB) and suppress the broad inflammatory cascade (via MFNS).
References
- 1. This compound - Yingu Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. dokumen.pub [dokumen.pub]
- 6. Mometasone Furoate | C27H30Cl2O6 | CID 441336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Mometasone Furoate? [synapse.patsnap.com]
- 9. Mometasone - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Bencycloquidium Bromide and Other Anticholinergic Agents
This guide provides a detailed, data-driven comparison of Bencycloquidium Bromide (BCQB), a novel anticholinergic agent, with other established drugs in its class. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology of muscarinic receptor antagonists. The comparison focuses on receptor binding selectivity, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Introduction and Mechanism of Action
Anticholinergic drugs function by competitively antagonizing the action of acetylcholine at muscarinic receptors. These receptors are critical in mediating smooth muscle contraction, glandular secretion, and heart rate.[1] There are five subtypes (M1-M5), with the M3 receptor being the primary mediator of detrusor muscle contraction in the bladder and smooth muscle contraction in the airways.[2][3] The M1 receptor is involved in processes like gastric acid secretion, while the M2 receptor plays a significant role in cardiac function.[4][5]
Consequently, selectivity for the M3 receptor over M2 is a key objective in developing anticholinergics for overactive bladder (OAB) or respiratory conditions to maximize efficacy while minimizing cardiovascular side effects.[5] this compound is a novel, potent, and selective muscarinic M1/M3 receptor antagonist developed for treating conditions like allergic rhinitis.[5][6][7] This guide compares its pharmacological profile to that of other widely used anticholinergics, including oxybutynin, tolterodine, solifenacin, and darifenacin, which are staples in OAB therapy.[8][9]
M3 Muscarinic Receptor Signaling Pathway
The binding of acetylcholine to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq protein. This initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction. Anticholinergic drugs block the initial step of this pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. ics.org [ics.org]
- 3. Muscarinic receptor binding, plasma concentration and inhibition of salivation after oral administration of a novel antimuscarinic agent, solifenacin succinate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic antagonists in development for disorders of smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Yingu Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 8. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overactive bladder treatments in early phase clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bencycloquidium Bromide and Standard Therapies for Excessive Secretions
A note on the scope of this guide: Initial searches for clinical trials of Bencycloquidium Bromide (BCQB) for the treatment of sialorrhea (excessive drooling) did not yield any results. The available clinical data for BCQB focuses on its application in treating allergic rhinitis, specifically targeting rhinorrhea (runny nose). Both conditions, however, stem from an overproduction of bodily fluids and are mediated by similar physiological pathways. This guide, therefore, presents a comparative analysis of BCQB's performance in treating rhinorrhea against established therapies for sialorrhea, offering insights into its potential application for managing excessive secretions.
Overview of this compound
This compound is a novel, potent, and selective antagonist of M1 and M3 muscarinic receptors.[1][2][3] Its mechanism of action involves blocking acetylcholine, a neurotransmitter responsible for stimulating secretions from glands, including those in the nasal passages and salivary glands.[2][4] By inhibiting these receptors, BCQB effectively reduces the production of excess fluid.[2]
Comparative Efficacy of Treatments
The following tables summarize the quantitative data from clinical trials of this compound for rhinorrhea and other established treatments for sialorrhea.
Table 1: Efficacy of this compound in Allergic Rhinitis
| Study | Dosage | Primary Endpoint | Result |
| Phase III Multicenter Trial[5] | 90 μg per nostril, four times daily | Change in Visual Analog Scale (VAS) for rhinorrhea | BCQB group showed a 72.32% reduction from baseline, compared to 31.03% in the placebo group (P < 0.001).[5] |
| Observational Study | Not specified | Total Nasal Symptom Score (TNSS) and VAS for rhinorrhea | Significant decrease in both TNSS and VAS scores from day 0 to day 14. |
Table 2: Efficacy of Sialorrhea Treatments
| Drug | Study Design | Dosage | Primary Endpoint | Result |
| Glycopyrrolate | Double-blind, crossover trial[6] | Mean highest tolerated dose: 0.11 mg/kg | Mean modified Teacher's Drooling Scale (mTDS) score | Reduced from 6.33 with placebo to 1.85 with glycopyrrolate (P < 0.001).[6] |
| Glycopyrrolate | Parallel study[6] | 0.02 mg/kg per dose, three times daily | Improvement in mean mTDS score | 14 of 20 patients on glycopyrrolate showed improvement compared to 3 on placebo.[6] |
| Scopolamine | Crossover, double-blind trial[7][8][9] | Transdermal patch | Visual Analog Scale (VAS) for sialorrhea severity | No significant difference between scopolamine and placebo.[7][8][9] |
| Botulinum Toxin A | Double-blind, placebo-controlled[10] | 75 MU per parotid gland | Saliva reduction | Approximately 50% reduction in saliva.[10] |
| Botulinum Toxin B | Double-blind, placebo-controlled[11] | Not specified | Drooling Severity and Frequency Scale (DSFS) | Significant improvement in DSFS scores compared to placebo.[11] |
Safety and Tolerability Profile
Table 3: Adverse Events Associated with this compound in Allergic Rhinitis Trials
| Study | Reported Adverse Events | Severity |
| Phase III Multicenter Trial[5] | Incidence of adverse reactions was similar to placebo. | Most reactions were mild and did not require treatment.[5] |
| Observational Study | Infrequent adverse reactions. | No serious adverse events occurred. |
| First-in-human study[1] | No serious adverse events. | All adverse events were mild and of limited duration.[1] |
Table 4: Common Adverse Events Associated with Sialorrhea Treatments
| Drug | Common Adverse Events |
| Glycopyrrolate | Dry mouth (9%-41%), constipation (9%-39%), behavioral changes (18%-36%).[6] |
| Scopolamine | Side effects can be intolerable, leading to discontinuation.[12] |
| Botulinum Toxin | Dry mouth, worsened gait, diarrhea, neck pain (mild).[11] |
Experimental Protocols
This compound (Phase III Allergic Rhinitis Trial)[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial.
-
Participants: 720 patients with persistent allergic rhinitis were enrolled from 15 hospitals.
-
Intervention: Patients were randomly assigned to receive either this compound nasal spray (90 μg per nostril, four times daily) or a placebo for 4 weeks.
-
Outcome Measures: The primary outcome was the change from baseline in the Visual Analog Scale (VAS) for rhinorrhea. Other symptoms like sneezing, nasal congestion, and itching were also assessed.
Glycopyrrolate (Double-Blind, Crossover Trial)[7]
-
Study Design: A double-blind, crossover trial.
-
Participants: 27 patients aged 4-19 years with sialorrhea.
-
Intervention: Patients received either glycopyrrolate or a placebo, with the dose of glycopyrrolate titrated to the highest tolerated dose.
-
Outcome Measures: The primary outcome was the mean drooling score, as measured by the modified Teacher's Drooling Scale (mTDS).
Botulinum Toxin A (Dose-Finding Study)[11]
-
Study Design: A single-center, prospective, double-blind, placebo-controlled dose-finding study.
-
Participants: 32 patients with sialorrhea.
-
Intervention: Patients received one of three different doses of Botulinum Toxin A (18.75, 37.5, or 75 MU per parotid gland) or a placebo.
-
Outcome Measures: The primary endpoint was the reduction in saliva production.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the M1 and M3 muscarinic acetylcholine receptors. In the context of glands that produce secretions, acetylcholine is the primary neurotransmitter that stimulates fluid production. By blocking these receptors, BCQB prevents acetylcholine from binding and initiating the intracellular signaling cascade that leads to secretion.
Caption: Mechanism of this compound at the M3 Muscarinic Receptor.
Conclusion
While this compound is not yet studied for sialorrhea, its demonstrated efficacy and favorable safety profile in treating the analogous condition of rhinorrhea suggest its potential as a therapeutic option for managing excessive secretions. Its selective action on M1 and M3 receptors could offer a more targeted approach with potentially fewer side effects compared to less selective anticholinergic agents like glycopyrrolate and scopolamine. Further research, including direct clinical trials, is necessary to establish its efficacy and safety for the treatment of sialorrhea. The data presented here from rhinorrhea trials, when compared with established sialorrhea treatments, provides a preliminary basis for considering BCQB in future investigations for broader applications in managing conditions of excessive secretion.
References
- 1. Pharmacokinetics, Safety and Tolerability of this compound, a Novel Selective Muscarinic M1/M3 Receptor Antagonist, After Single and Multiple Intranasal Doses in Healthy Chinese Subjects: An Open-Label, Single-Center, First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M(3) muscarinic receptor antagonist this compound attenuates allergic airway inflammation, hyperresponsiveness and remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycopyrrolate for chronic drooling in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. doaj.org [doaj.org]
- 9. tandfonline.com [tandfonline.com]
- 10. neurology.org [neurology.org]
- 11. neurology.org [neurology.org]
- 12. Transdermal Scopolamine and Glycopyrrolate for Sialorrhea and Salivary Fistula | Iowa Head and Neck Protocols - Carver College of Medicine | The University of Iowa [iowaprotocols.medicine.uiowa.edu]
Bencycloquidium Bromide: A Comparative Efficacy Analysis in Preclinical COPD Models Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of bencycloquidium bromide (BCQB), a novel muscarinic M3 receptor antagonist, with standard of care treatments for Chronic Obstructive Pulmonary Disease (COPD) in preclinical models. The data presented is derived from published experimental studies to inform research and drug development in respiratory diseases.
Mechanism of Action: Targeting the M3 Muscarinic Receptor
This compound is a selective antagonist of the muscarinic M3 receptor.[1] In the airways, acetylcholine is a key neurotransmitter that mediates bronchoconstriction and mucus secretion through its action on M3 receptors on airway smooth muscle and submucosal glands. By blocking these receptors, BCQB inhibits the effects of acetylcholine, leading to bronchodilation and potentially reduced mucus production.[1][2] This mechanism is similar to that of other long-acting muscarinic antagonists (LAMAs) like tiotropium, which are a cornerstone of COPD therapy.[3]
The signaling pathway for M3 receptor antagonists is depicted below:
References
- 1. Characterization of this compound, a novel muscarinic M(3) receptor antagonist in guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the inhalation of the m3 receptor antagonist this compound in a mouse cigarette smoke-induced airway inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
